2,4-Dihydroxy-6-methoxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-6-methoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHIHNYMVBNMOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30715635 | |
| Record name | 4-Hydroxy-6-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14300-45-9 | |
| Record name | 4-Hydroxy-6-methoxyquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30715635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Dihydroxy-6-methoxyquinoline: Chemical Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxy-6-methoxyquinoline is a heterocyclic organic compound belonging to the quinoline family. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis, and known biological activities of this compound, serving as a valuable resource for researchers in drug discovery and development.
Chemical and Physical Properties
This compound is a light brown to brown solid.[1] Like many 2,4-dihydroxyquinoline derivatives, it exists in tautomeric forms, with the 4-hydroxy-2(1H)-quinolinone form generally being the most stable. This tautomerism is a crucial chemical feature that influences its reactivity and biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14300-45-9 | [2] |
| Molecular Formula | C₁₀H₉NO₃ | [2] |
| Molecular Weight | 191.186 g/mol | [2] |
| Appearance | Light brown to brown solid | [1] |
| Storage Temperature | 2-8°C | [1] |
| Purity | Typically ≥95% | [2] |
Spectral Data
Detailed spectral analysis is essential for the structural elucidation and characterization of this compound. While specific spectra for this compound are not widely published, data from closely related analogs can provide valuable insights for interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the chemical structure of organic molecules. For 2,4-dihydroxyquinoline derivatives, the predominant 4-hydroxy-2(1H)-quinolinone tautomer will show characteristic signals for the N-H and O-H protons in ¹H NMR, and a downfield signal for the C4 carbonyl carbon in ¹³C NMR.[3]
Note: Specific ¹H and ¹³C NMR data for this compound were not found in the available search results. Researchers should perform their own NMR analysis for unambiguous structural confirmation.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the predominant tautomer of 2,4-dihydroxyquinoline would be expected to show a strong absorption band for the C=O stretching vibration of the quinolinone ring, typically in the region of 1650-1680 cm⁻¹. The presence of hydroxyl and amine groups would be indicated by broad O-H and N-H stretching bands.
Note: A specific FT-IR spectrum for this compound was not found in the available search results.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. For a closely related compound, 2-Hydroxy-6-methoxy-4-methylquinoline, the top three mass-to-charge ratio (m/z) peaks observed are 189, 174, and 146.[4]
Note: A specific mass spectrum for this compound was not found in the available search results.
Synthesis of this compound
The synthesis of 2,4-dihydroxyquinoline derivatives can be achieved through several established methods. A common approach is the Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester followed by thermal cyclization.[5][6] Another effective method is the cyclization of an appropriate malonic acid derivative using a dehydrating agent like polyphosphoric acid (PPA).[6]
Experimental Protocol: General Polyphosphoric Acid-Mediated Synthesis of 4-Hydroxy-2-quinolone Derivatives
This protocol is a general method that can be adapted for the synthesis of this compound, starting from the corresponding methoxy-substituted aniline and a malonic ester.
Materials:
-
Appropriately substituted aniline (e.g., p-anisidine)
-
Diethyl malonate
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution (aqueous)
Procedure:
-
React the substituted aniline with diethyl malonate to form the corresponding anilide. This can often be achieved by heating the two reactants together.
-
Add the resulting anilide to polyphosphoric acid.
-
Heat the mixture with stirring. The reaction temperature and time will need to be optimized for the specific substrate (a common starting point is 130°C for 2 hours).[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into ice water with vigorous stirring to precipitate the crude product.
-
Neutralize the slurry with an aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water.
-
Dry the product under reduced pressure.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
Diagram of Synthetic Workflow
Caption: General workflow for the synthesis of 2,4-dihydroxyquinoline derivatives.
Biological Activity and Signaling Pathways
Derivatives of 2,4-dihydroxyquinoline have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[7] The mechanism of action for this class of compounds often involves the modulation of key cellular signaling pathways.
While specific studies on the biological activity of this compound are limited in the searched literature, the activities of related compounds suggest potential mechanisms. For instance, some quinoline derivatives are known to inhibit the NF-κB signaling pathway, which is a central regulator of inflammation.[7] Additionally, the Keap1-Nrf2 antioxidant response pathway has been proposed as a mechanism for the antioxidant properties of 2,4-dihydroxyquinolines.
A study on a structurally related chalcone, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, revealed its ability to induce apoptosis and G1 cell cycle arrest in cancer cells through the PI3K/AKT signaling pathway.[8] This suggests that this compound may also exert its potential anticancer effects through modulation of this critical pathway.
Proposed Signaling Pathway: PI3K/AKT Inhibition
The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway can lead to apoptosis and cell cycle arrest.
Diagram of the Proposed PI3K/AKT Signaling Pathway Modulation
Caption: Proposed mechanism of action via inhibition of the PI3K/AKT pathway.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[7]
Conclusion
This compound is a promising scaffold for the development of new therapeutic agents. While there is a need for more specific research on this particular compound, the available information on related quinoline derivatives provides a strong foundation for future investigations into its chemical properties and biological activities. The synthesis of this compound is achievable through established methods, and its potential to modulate critical signaling pathways like PI3K/AKT warrants further exploration in the context of cancer and other diseases. This technical guide serves as a starting point for researchers to delve deeper into the therapeutic potential of this compound.
References
- 1. ias.ac.in [ias.ac.in]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. 2-Hydroxy-6-methoxy-4-methylquinoline | C11H11NO2 | CID 220017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,4-Dihydroxy-6-methoxyquinoline (CAS: 14300-45-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dihydroxy-6-methoxyquinoline (CAS: 14300-45-9), a heterocyclic organic compound with potential applications in pharmaceutical research and development. This document collates available data on its chemical and physical properties, synthesis, spectral characteristics, and explores its putative biological activities based on related compounds. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of relevant signaling pathways to facilitate further investigation into its therapeutic potential.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The 2,4-dihydroxyquinoline scaffold, in particular, has attracted significant interest as a privileged structure in medicinal chemistry due to its synthetic accessibility and the diverse biological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[2] this compound, the subject of this guide, incorporates a methoxy group at the 6-position, which is expected to modulate its physicochemical properties and biological target interactions. This document aims to serve as a foundational resource for researchers investigating this specific molecule.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This compound exists in tautomeric forms, predominantly as 4-hydroxy-6-methoxy-1H-quinolin-2-one.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 14300-45-9 | [3][4] |
| Molecular Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.18 g/mol | [3] |
| Appearance | Light brown to brown solid | |
| Purity | ≥98% (commercially available) | [3] |
| Storage Temperature | 2-8°C | |
| InChI Key | HBHIHNYMVBNMOI-UHFFFAOYSA-N |
Synthesis
Experimental Protocol: Modified Conrad-Limpach Synthesis
This two-step procedure involves the initial formation of a β-aminoacrylate intermediate, followed by a high-temperature cyclization.
Step 1: Synthesis of Diethyl 2-((4-methoxyphenyl)amino)maleate (Intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine p-anisidine (1 equivalent), diethyl malonate (1.1 equivalents), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).
-
Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap.
-
Continue refluxing for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude β-aminoacrylate intermediate. This intermediate may be purified by recrystallization or used directly in the next step.
Step 2: Thermal Cyclization to this compound
-
Place the crude or purified β-aminoacrylate intermediate into a high-boiling point, inert solvent (e.g., diphenyl ether or Dowtherm A) in a suitable reaction vessel.
-
Heat the mixture to approximately 250°C with stirring.
-
Maintain this temperature for 1-2 hours, monitoring the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with a non-polar solvent such as hexanes or petroleum ether to precipitate the product.
-
Collect the solid product by filtration and wash with the non-polar solvent.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Caption: Synthetic workflow for this compound.
Spectroscopic Data
While specific spectra for this compound are not widely published, a major chemical supplier, ChemicalBook, indicates the availability of ¹H NMR, ¹³C NMR, Mass, and IR spectra.[2][8] The expected spectral characteristics are discussed below based on the tautomeric structure, 4-hydroxy-6-methoxy-2(1H)-quinolone, and data from analogous compounds.
¹H and ¹³C NMR Spectroscopy
The NMR spectra of 2,4-dihydroxyquinolines can be complex due to the presence of tautomers in solution.[9] The predominant tautomer, 4-hydroxy-2(1H)-quinolone, would exhibit characteristic signals. For ¹H NMR, one would expect signals for the methoxy protons, aromatic protons on the quinoline core, a vinyl proton, and exchangeable protons for the N-H and O-H groups. In the ¹³C NMR spectrum, characteristic peaks for the carbonyl carbon, carbons of the aromatic ring, the methoxy carbon, and carbons of the heterocyclic ring would be observed.
Table 2: Predicted NMR Spectral Data for 4-Hydroxy-6-methoxy-2(1H)-quinolone in DMSO-d₆
| ¹H NMR | Predicted δ (ppm) | Multiplicity |
| OCH₃ | ~3.8 | s |
| Aromatic-H | 7.0 - 7.8 | m |
| C₃-H | ~5.9 | s |
| N-H | ~11.2 | br s |
| O-H | ~12.9 | br s |
| ¹³C NMR | Predicted δ (ppm) |
| C=O | ~165 |
| Aromatic-C | 110 - 158 |
| OCH₃ | ~56 |
| C₃ | ~90 |
Mass Spectrometry
Mass spectrometry would be expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 191.18 g/mol . Fragmentation patterns would likely involve the loss of the methoxy group and other characteristic fragments of the quinoline ring system.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch | 3400 - 3200 (broad) |
| N-H stretch | 3300 - 3100 (broad) |
| C-H stretch (aromatic) | 3100 - 3000 |
| C-H stretch (aliphatic) | 3000 - 2850 |
| C=O stretch (amide) | 1680 - 1640 |
| C=C stretch (aromatic) | 1600 - 1450 |
| C-O stretch (ether) | 1250 - 1050 |
Biological Activity
Direct experimental data on the biological activity of this compound is limited. However, the broader class of 2,4-dihydroxyquinoline derivatives has demonstrated significant potential in several therapeutic areas.[1]
Anticancer Activity
Derivatives of 2,4-dihydroxyquinoline have shown potent cytotoxic effects against various human cancer cell lines.[1][2] For example, certain quinoline-chalcone derivatives exhibit IC₅₀ values in the low micromolar range against gastric, colon, and breast cancer cell lines.[1] The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways such as the PI3K/Akt pathway.[10]
Table 4: Representative Anticancer Activity of 2,4-Dihydroxyquinoline Derivatives
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [1] |
| Quinoline-chalcone derivative 12e | HCT-116 (Colon) | 5.34 | [1] |
| Quinoline-chalcone derivative 12e | MCF-7 (Breast) | 5.21 | [1] |
| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | [1] |
Antimicrobial Activity
Several analogs of 2,4-dihydroxyquinoline have demonstrated activity against a range of bacterial and fungal pathogens.[1][11] The minimum inhibitory concentration (MIC) values for some derivatives against Staphylococcus aureus and Aspergillus flavus are in the low microgram per milliliter range.[10]
Table 5: Representative Antimicrobial Activity of 2,4-Dihydroxyquinoline Derivatives
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 3-Aryl-4-methyl-2-quinolones | Staphylococcus aureus | 1.22 - 9.76 | [10] |
| 3-Nonyl-7-bromo-4-hydroxy-2-quinolone | Aspergillus flavus | IC₅₀ = 1.05 | [10] |
Anti-inflammatory Activity
Quinolone derivatives have been investigated for their anti-inflammatory properties.[12][13][14] The mechanism often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[2][15]
Experimental Protocols for Biological Evaluation
To facilitate further research into the biological activities of this compound, the following are detailed protocols for key in vitro assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on cell viability.[16]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 48 or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compound.[16]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth).
-
Serial Dilution: Perform serial dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition)
This assay measures the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.[2][17]
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Potential Signaling Pathways
Based on studies of related quinoline and chalcone derivatives, this compound may exert its biological effects through the modulation of key intracellular signaling pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth, and its dysregulation is common in cancer.[10] Many anticancer compounds, including some quinoline derivatives, inhibit this pathway, leading to apoptosis.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation.[15] Anti-inflammatory compounds often act by inhibiting the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Caption: Proposed inhibition of the NF-κB signaling pathway.
Conclusion
This compound belongs to a class of compounds with significant therapeutic potential. While direct experimental evidence for its biological activity is currently sparse, this technical guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation based on established methodologies and data from structurally related analogs. The provided protocols and pathway diagrams are intended to guide future research and facilitate the exploration of this compound as a lead for the development of novel therapeutic agents. Further investigation is warranted to elucidate its specific mechanisms of action and to fully assess its pharmacological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. mdpi.com [mdpi.com]
- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. This compound(14300-45-9) 1H NMR spectrum [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cris.technion.ac.il [cris.technion.ac.il]
- 13. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline alkaloids with anti-inflammatory activity from Zanthoxylum avicennae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 16. benchchem.com [benchchem.com]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
The Biological Versatility of 2,4-Dihydroxy-6-methoxyquinoline Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities. Among these, the 2,4-dihydroxy-6-methoxyquinoline core represents a promising template for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document consolidates quantitative data, details key experimental protocols, and visualizes relevant signaling pathways to serve as a comprehensive resource for advancing research and development in this area.
Anticancer Activity
Derivatives of the 2,4-dihydroxyquinoline scaffold have demonstrated significant potential as anticancer agents. Their mechanisms of action are often multifactorial, involving the induction of programmed cell death (apoptosis), inhibition of cell cycle progression, and modulation of critical signaling pathways that are frequently dysregulated in cancer.
Quantitative Anticancer Data
The cytotoxic effects of various quinoline derivatives have been evaluated against a range of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values for several analogs, highlighting the impact of different substitutions on their anticancer potency.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| 5-hydroxy-6-methoxy-2-(substituted selenophenyl)quinolin-4-one (Analog 1) | HL-60 (Leukemia) | 0.03 | [1] |
| 5-hydroxy-6-methoxy-2-(substituted selenophenyl)quinolin-4-one (Analog 1) | HCT116 (Colon) | 0.11 | [1] |
| 5-hydroxy-6-methoxy-2-(substituted selenophenyl)quinolin-4-one (Analog 1) | Hep3B (Hepatoma) | 0.11 | [1] |
| 5-hydroxy-6-methoxy-2-(substituted selenophenyl)quinolin-4-one (Analog 1) | NCI-H460 (Lung) | 0.11 | [1] |
| 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (Analog 2) | NCI-H522 (Lung) | 0.0423 | [1] |
| 6,7-Methylenedioxy-2-(5-methylselenophen-2-yl)quinolin-4-one (Analog 3) | MDA-MB-435 (Melanoma) | Potent Inhibition | [2] |
Modulation of Signaling Pathways
The anticancer activity of quinoline derivatives is often attributed to their ability to interfere with key cellular signaling pathways. Two of the most notable pathways are the PI3K/Akt/mTOR and the p53 signaling pathways.
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Certain quinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.[3][4][5]
Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline derivative.
The p53 tumor suppressor protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[6] Some quinoline derivatives have been found to activate the p53 pathway, leading to the elimination of cancer cells.[7][8]
Activation of the p53 signaling pathway by a quinoline derivative.
Antimicrobial Activity
Quinoline derivatives have a long history as antimicrobial agents, with some of the earliest synthetic antibiotics belonging to this class. The this compound scaffold has also been explored for its potential to combat bacterial and fungal pathogens.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Quinolyl hydrazone analog | S. aureus | 6.25 - 100 | [9] |
| Quinolyl hydrazone analog | E. coli | 6.25 - 100 | [9] |
| 6-substituted-2-phenyl-quinoline derivative | S. pyogenes | >100 | [10] |
| 6-substituted-2-phenyl-quinoline derivative | S. aureus | 50 | [10] |
| 6-substituted-2-phenyl-quinoline derivative | E. coli | >100 | [10] |
Enzyme Inhibition
The biological effects of this compound derivatives are often mediated through the inhibition of specific enzymes that are critical for disease progression.
Quantitative Enzyme Inhibition Data
The inhibitory potency of these compounds against various enzymes is typically expressed as the IC50 value.
| Compound/Analog | Target Enzyme | IC50 | Reference |
| Substituted quinoline | Proteasome (chymotrypsin-like activity) | 5.4 µM | [11] |
| 6-methoxy-2-arylquinoline | P-glycoprotein (efflux pump) | Potent Inhibition | [12] |
| Tetrahydroquinoline-isoxazole hybrid | Acetylcholinesterase (AChE) | 4.24 µM | [13] |
| Tetrahydroquinoline-isoxazole hybrid | Butyrylcholinesterase (BChE) | 3.97 µM | [13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline standard protocols for key biological assays used in the evaluation of this compound derivatives.
MTT Cytotoxicity Assay
This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
96-well microplates
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microplates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compound
-
Positive control antibiotic
-
Microplate reader or visual inspection
Procedure:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microplate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold and its analogs represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties make them attractive candidates for further investigation and development as novel therapeutic agents. The quantitative data, experimental protocols, and mechanistic insights provided in this technical guide are intended to facilitate and inspire future research in this exciting area of medicinal chemistry.
References
- 1. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel p53 Pathway Activating Small-Molecule Compounds Reveals Unexpected Similarities with Known Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Spectroscopic Profile of 2,4-Dihydroxy-6-methoxyquinoline: A Technical Guide
Introduction
2,4-Dihydroxy-6-methoxyquinoline is a heterocyclic organic compound with a quinoline core, which is a common scaffold in many biologically active molecules. The presence of two hydroxyl groups and a methoxy group on the quinoline ring system suggests potential for diverse chemical interactions and biological activities. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound in research and development settings. This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for their acquisition.
It is important to note that 2,4-dihydroxyquinolines can exist in several tautomeric forms, with the 4-hydroxy-2(1H)-quinolone form often being the most stable. The predicted data in this guide is based on this predominant tautomer.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of related quinoline derivatives.
Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~11.5 - 12.0 | br s | 1H | N1-H |
| ~10.0 - 10.5 | br s | 1H | C4-OH |
| ~7.5 - 7.6 | d | 1H | H-5 |
| ~7.2 - 7.3 | dd | 1H | H-7 |
| ~7.0 - 7.1 | d | 1H | H-8 |
| ~5.9 - 6.0 | s | 1H | H-3 |
| ~3.8 | s | 3H | -OCH₃ |
Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165 - 170 | C=O (C-2) |
| ~155 - 160 | C-6 |
| ~140 - 145 | C-4 |
| ~138 - 142 | C-8a |
| ~120 - 125 | C-5 |
| ~118 - 122 | C-7 |
| ~115 - 120 | C-4a |
| ~100 - 105 | C-8 |
| ~90 - 95 | C-3 |
| ~55 - 60 | -OCH₃ |
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad | O-H stretching (hydroxyl) |
| 3200 - 3000 | Broad | N-H stretching (lactam) |
| 3100 - 3000 | Medium | C-H stretching (aromatic) |
| 2950 - 2850 | Weak | C-H stretching (methoxy) |
| ~1650 | Strong | C=O stretching (lactam) |
| 1620 - 1580 | Medium | C=C stretching (aromatic) |
| ~1250 | Strong | C-O stretching (aryl ether) |
Predicted Mass Spectrometry (MS) Data
| Ionization Mode | m/z (Predicted) | Assignment |
| ESI+ | 192.0655 | [M+H]⁺ |
| ESI+ | 214.0474 | [M+Na]⁺ |
| ESI- | 190.0510 | [M-H]⁻ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Acquire the spectrum at room temperature.
-
Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Use the same spectrometer.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a spectral width of 200-220 ppm, a larger number of scans (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and apply baseline correction.
-
Reference the spectra to the residual solvent peak (DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
For KBr pellet method, mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
-
Data Acquisition:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record the spectrum in the range of 4000 to 400 cm⁻¹.
-
Acquire a background spectrum (of the empty ATR crystal or a pure KBr pellet) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Acquire spectra in both positive and negative ion modes.
-
Typical ESI conditions involve a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻) to confirm the elemental composition.
-
If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further elucidate the structure.
-
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
2,4-Dihydroxy-6-methoxyquinoline solubility and stability
An In-depth Technical Guide on the Solubility and Stability of 2,4-Dihydroxy-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound belonging to the quinoline class. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2,4-dihydroxyquinoline scaffold, in particular, is a versatile template for developing novel therapeutic agents.[1] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering detailed experimental protocols and insights into its biological significance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 14300-45-9 | [3] |
| Molecular Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.18 g/mol | [3] |
| Appearance | Light brown to brown solid | [3] |
| Storage Temperature | 2-8°C | [3] |
Solubility
The solubility of a compound is a critical factor in its therapeutic efficacy, impacting its absorption and bioavailability. Generally, quinoline derivatives exhibit good solubility in various organic solvents due to their aromatic and heterocyclic nature.[4] However, their aqueous solubility can be limited by the hydrophobic quinoline core.[5]
Qualitative Solubility Profile
While specific quantitative solubility data for this compound is not extensively reported, a qualitative assessment can be inferred from the general behavior of quinoline derivatives. It is expected to have good solubility in polar organic solvents like dimethylformamide (DMF) and methanol, and limited solubility in non-polar solvents and water.[4]
Quantitative Solubility Data
The following table is provided as a template for researchers to record experimentally determined solubility data for this compound in various solvents at a standard temperature (e.g., 25°C).
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
| Methanol | Data not available | Data not available |
| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available |
| N,N-Dimethylformamide (DMF) | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
| Acetone | Data not available | Data not available |
Experimental Protocol for Solubility Determination (Equilibrium Method)
This protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of a compound.[4]
3.3.1. Materials
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable containers
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
3.3.2. Procedure
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure a saturated solution is formed.[4]
-
Equilibration: Seal the vials to prevent solvent evaporation and place them in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.[4][5]
-
Separation of Undissolved Solid: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.[4] Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.[4][6]
-
Quantification:
-
Prepare a series of calibration standards by dissolving known amounts of the compound in the solvent.
-
Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted samples and calibration standards using a validated analytical method like HPLC or UV-Vis spectrophotometry.[4][6]
-
-
Calculation of Solubility: Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards. Determine the concentration of the dissolved compound in the diluted samples from the calibration curve. Calculate the solubility by multiplying the determined concentration by the dilution factor.[4]
Experimental Workflow for Solubility Determination
Caption: A generalized workflow for the experimental determination of compound solubility.
Stability
The stability of a pharmaceutical compound is a critical quality attribute that can affect its safety and efficacy. Degradation of the active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic impurities.
Potential Degradation Pathways
For quinoline derivatives, common degradation pathways include photodegradation, oxidation, and hydrolysis.[7] The electron-rich methoxy group on the quinoline ring of this compound may make it susceptible to oxidation.
Forced Degradation Studies
Forced degradation (stress testing) studies are conducted to identify the likely degradation products and establish the intrinsic stability of a drug substance.[7]
4.2.1. Experimental Protocol for Forced Degradation
This protocol outlines the conditions for a forced degradation study.[7]
4.2.1.1. Materials
-
This compound
-
Suitable solvent (e.g., methanol or acetonitrile)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Photostability chamber
-
Oven
-
Stability-indicating HPLC method
4.2.1.2. Procedure
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 8 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber.
-
Control Sample: Keep a stock solution at 4°C, protected from light.
-
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Forced Degradation Experimental Workflow
Caption: Workflow for a forced degradation study.
Biological Activity and Signaling Pathways
Derivatives of 2,4-dihydroxyquinoline have shown potent cytotoxic effects against various human cancer cell lines.[2] The mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[2] A related compound, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, has been shown to induce apoptosis and G1 cell cycle arrest through the PI3K/AKT pathway in cancer cells.[8]
Proposed Signaling Pathway for Anticancer Activity
Based on the activity of similar compounds, this compound may exert its anticancer effects by modulating key signaling pathways.
Caption: Proposed PI3K/AKT signaling pathway for anticancer activity.
Conclusion
This compound is a compound of interest with potential therapeutic applications. This guide provides a framework for investigating its solubility and stability, which are crucial for its development as a drug candidate. The provided experimental protocols offer a starting point for researchers to generate the necessary data for further evaluation. Understanding its biological activities and the underlying signaling pathways will be essential for elucidating its mechanism of action and advancing its preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 14300-45-9 [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Landscape of 2,4-Dihydroxy-6-methoxyquinoline Analogs: A Technical Guide to Their Origins and Study
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of potent biological activities. Within this vast chemical family, 2,4-dihydroxy-6-methoxyquinoline and its analogs present an intriguing profile for therapeutic development. This technical guide provides a comprehensive exploration of the natural sources, biosynthesis, and experimental methodologies related to this class of compounds. While extensive research indicates a prevalence of synthetic routes for obtaining 2,4-dihydroxyquinoline derivatives, a thorough investigation of the broader quinoline alkaloid family offers valuable insights for natural product researchers. This document serves as a foundational resource, summarizing current knowledge and providing detailed protocols to guide future discovery and development efforts in this promising area.
Natural Sources of Quinoline Alkaloids: A Broader Perspective
A comprehensive review of scientific literature suggests that while the general class of quinoline alkaloids is widespread in nature, specific instances of This compound analogs as natural products are not prominently documented. The majority of research on this particular scaffold focuses on synthetic derivatives and their pharmacological applications.[1][2] However, understanding the natural origins of the broader quinoline alkaloid family is crucial for researchers seeking to discover novel analogs.
Quinoline alkaloids are predominantly found in the plant kingdom, with notable concentrations in the families Rutaceae and Rubiaceae.[3] They have also been isolated from various microorganisms, including fungi and bacteria, as well as marine organisms.[3][4] These naturally occurring quinolines display a significant range of biological activities, including antimalarial, antibacterial, antifungal, antiviral, and anticancer properties.[4]
The biosynthesis of quinoline alkaloids in plants typically originates from the amino acid tryptophan, which undergoes a series of enzymatic reactions to form the core quinoline structure.[3][4] Another biosynthetic pathway involves anthranilic acid as a precursor.[3] The structural diversity of these alkaloids arises from various substitutions and modifications to the fundamental quinoline ring.
Biosynthetic Pathway of Quinoline Alkaloids
The formation of the quinoline ring system in nature is a complex process that can proceed through several pathways. One of the well-established routes begins with the amino acid tryptophan. The following diagram illustrates a generalized biosynthetic pathway leading to the quinoline core structure.
Experimental Protocols for Isolation and Characterization
The isolation and structural elucidation of quinoline alkaloids from natural sources involve a series of systematic steps. The following protocol outlines a general workflow that can be adapted based on the specific natural source and the chemical properties of the target compounds.
General Isolation Workflow
Detailed Methodologies
-
Extraction: The dried and powdered source material (e.g., plant leaves, fungal mycelia) is typically subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and methanol (MeOH), to separate compounds based on their solubility.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., water and EtOAc) to achieve a preliminary separation of compounds. Alkaloids, being basic, can often be selectively extracted into an acidic aqueous phase and then recovered by basification and re-extraction into an organic solvent.
-
Chromatographic Separation:
-
Column Chromatography: The partitioned fractions are subjected to column chromatography over a stationary phase like silica gel or Sephadex. A gradient of solvents is used to elute the compounds based on their polarity.
-
High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified using preparative HPLC with a suitable column (e.g., C18) and mobile phase.
-
-
Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure.
-
X-ray Crystallography: For unambiguous determination of the absolute stereochemistry if suitable crystals can be obtained.
-
Quantitative Data on Related Natural Products
While quantitative data for naturally occurring this compound analogs is scarce due to their apparent rarity, the following table summarizes data for other representative quinoline alkaloids to provide a comparative context.
| Compound Name | Natural Source | Yield/Concentration | Biological Activity | Reference |
| Quinine | Cinchona species (bark) | 5-7% of bark | Antimalarial | [3] |
| Camptothecin | Camptotheca acuminata | 0.005% of dry weight | Anticancer | |
| Dictamnine | Dictamnus albus | Not specified | Photomutagenic | |
| Viridicatin | Penicillium viridicatum | Not specified | Antibacterial |
Conclusion
The exploration of natural sources for this compound analogs reveals a landscape dominated by synthetic chemistry. However, the rich diversity of the broader quinoline alkaloid family in nature presents a compelling case for continued bioprospecting. The biosynthetic pathways and isolation methodologies detailed in this guide provide a robust framework for researchers aiming to uncover novel quinoline derivatives from untapped natural sources. The potent and varied biological activities of known quinoline alkaloids underscore the therapeutic potential that may yet be discovered within this important class of heterocyclic compounds. Future research efforts, potentially leveraging advanced analytical techniques and genomic approaches to identify novel biosynthetic gene clusters, may yet unveil the natural existence and biological roles of this compound analogs.
References
Therapeutic potential of quinoline scaffold compounds
An In-depth Technical Guide to the Therapeutic Potential of Quinoline Scaffold Compounds
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline, a heterocyclic aromatic organic compound, is characterized by a double-ring structure where a benzene ring is fused to a pyridine ring.[1][2] This scaffold is a cornerstone in medicinal chemistry, often referred to as a "privileged scaffold" due to its presence in numerous natural products, synthetic compounds, and FDA-approved drugs.[3][4][5] The structural and electronic properties of the quinoline nucleus, combined with the versatility to modify its substituents at various positions, allow for the development of derivatives with a vast array of pharmacological activities.[3][6] Consequently, quinoline-based compounds have been extensively investigated and developed as therapeutic agents for a multitude of diseases, including cancer, microbial infections, and viral illnesses.[3][7][8]
This technical guide provides a comprehensive overview of the therapeutic potential of quinoline derivatives, focusing on their anticancer, antimicrobial, and antiviral activities. It includes quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate further research and drug development efforts.
Synthesis of the Quinoline Scaffold
The synthetic diversity of the quinoline scaffold has been a significant enabler of its broad application in drug discovery.[1] Several classical methods and modern variations are employed to construct the core quinoline ring system, which can then be further functionalized.
Common Synthetic Methodologies:
-
Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[3][9][10]
-
Doebner-von Miller Reaction: A modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst.[9][10]
-
Combes Synthesis: This method involves the acid-catalyzed reaction of anilines with β-diketones.[9][10]
-
Friedländer Synthesis: This is a straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group adjacent to a carbonyl group.[3][10]
-
Pfitzinger Reaction: This reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[11]
-
Gould-Jacobs Reaction: This multi-step reaction starts from an aniline and an ethoxymethylenemalonic ester derivative to form substituted 4-hydroxyquinolines.[9]
Caption: Generalized workflow for classical quinoline synthesis methods.
Anticancer Potential
Quinoline derivatives are a prominent class of compounds in oncology, with several exhibiting potent antiproliferative activity through diverse mechanisms of action.[1][2][12] Many have advanced into clinical trials, and some have been approved as anticancer drugs.[13][14]
Mechanisms of Action
-
Kinase Inhibition: A major strategy in modern cancer therapy is targeting protein kinases. Quinoline derivatives have been developed as potent inhibitors of various kinases involved in cancer progression, such as:
-
Src, FAK: A lead compound inhibited Src kinase with an IC50 of 0.87 µM, leading to cell growth inhibition in breast cancer cell lines.[15]
-
Pim-1 Kinase: This serine/threonine kinase is often upregulated in cancers. Several quinoline derivatives have shown effective inhibition of Pim-1, inducing apoptosis and cell cycle arrest.[15]
-
EGFR, PI3K/Akt/mTOR Pathway: Quinoline-chalcone hybrids have demonstrated potent inhibition of Epidermal Growth Factor Receptor (EGFR) and key proteins in the PI3K/Akt/mTOR pathway, which is critical for cell survival and proliferation.[13]
-
VEGF Receptors: Several approved drugs with a quinoline core, like Lenvatinib and Cabozantinib, function as multi-kinase inhibitors targeting Vascular Endothelial Growth Factor (VEGF) receptors, thereby inhibiting angiogenesis.[16]
-
-
DNA Intercalation and Topoisomerase Inhibition: Certain quinoline analogues, similar to drugs like doxorubicin, can insert themselves between DNA base pairs, interfering with replication and transcription.[2][15] They also act as inhibitors of topoisomerase I and II, enzymes that are essential for managing DNA topology during cell division, leading to DNA damage and cell death.[2][15][17]
-
Tubulin Polymerization Inhibition: Microtubules are crucial for forming the mitotic spindle during cell division. Some quinoline derivatives bind to the colchicine binding site on tubulin, inhibiting its polymerization.[13][18] This disrupts microtubule dynamics, causes cell cycle arrest in the G2/M phase, and ultimately induces apoptosis.[17][18]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic activity of various quinoline derivatives against different human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay | Activity (IC₅₀ / GI₅₀) | Reference |
| Quinoline-2-carboxamide (5) | Prostate (PC-3) | Cell Proliferation | GI₅₀ = 1.29 µM | [15] |
| Quinoline-chalcone hybrid (33) | Breast (MCF-7) | EGFR Inhibition | IC₅₀ = 37.07 nM | [13] |
| Quinoline-chalcone hybrid (64) | Colon (Caco-2) | Cytotoxicity | IC₅₀ = 2.5 µM | [13] |
| 7-chloro-4-quinolinylhydrazone | Leukemia (HL-60) | MTT Assay | IC₅₀ = 0.314 µg/cm³ | [2] |
| Quinoline-chalcone hybrid (41) | Various | Antiproliferative | IC₅₀ = 0.02-0.04 µM | [18] |
| Quinolyl hydrazone (18j) | 60 cell lines (NCI) | Cytotoxicity | GI₅₀ = 0.33-4.87 µM | [19] |
| 7-(4-fluorobenzyloxy) derivative (10g) | Various | Antiproliferative | IC₅₀ < 1.0 µM | [20] |
| Ursolic acid-quinoline analog (57) | 3 cell lines | Cytotoxicity | IC₅₀ = 0.08-0.34 µM | [21] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol provides a standard method for assessing the cytotoxic effect of quinoline compounds on cancer cell lines.
-
Cell Culture:
-
Culture human cancer cells (e.g., MCF-7, HCT-116) in the recommended medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into a 96-well microplate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test quinoline derivative in DMSO.
-
Create a series of dilutions of the compound in the culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage viability vs. compound concentration) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Antimicrobial Potential
Quinoline derivatives have a long history as antimicrobial agents, with quinine being a famous antimalarial.[10] Modern research has expanded their application to a wide range of pathogens, including drug-resistant bacteria and fungi.[22][23]
Spectrum of Activity and Mechanisms
-
Antibacterial Activity:
-
Gram-Positive Bacteria: Numerous quinoline derivatives show potent activity against multidrug-resistant Gram-positive strains like Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), and Clostridium difficile.[22][23] One study reported a compound with an MIC of 1.0 µg/mL against C. difficile, comparable to Vancomycin.[22]
-
Gram-Negative Bacteria: While generally more challenging to target, certain quinoline hybrids have been developed that show activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa.[24]
-
Mycobacterium tuberculosis: The quinoline scaffold is central to the FDA-approved anti-tuberculosis drug Bedaquiline, which inhibits mycobacterial ATP synthase.[25] Other derivatives have shown submicromolar activity against both replicating and non-replicating M. tuberculosis.[26]
-
Mechanism: A key mechanism for quinoline-based antibacterials is the inhibition of bacterial DNA topoisomerases (gyrase and topoisomerase IV), similar to the action of fluoroquinolones.[5][27]
-
-
Antifungal Activity: Quinoline-based hybrids have demonstrated notable activity against opportunistic fungi. For example, quinoline-hydroxyimidazolium hybrids showed significant efficacy against Cryptococcus neoformans with MIC values of 15.6 µg/mL.[25]
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Quantitative Data: Antimicrobial Activity
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected quinoline derivatives against various microbial pathogens.
| Compound/Derivative | Pathogen | Activity (MIC) | Reference | | :--- | :--- | :--- | | Quinoline Compound 6 | Clostridium difficile | 1.0 µg/mL |[22] | | Quinoline-isoxazole (7g) | Mycobacterium tuberculosis (replicating) | 0.77 µM |[26] | | Quinoline-isoxazole (13) | Mycobacterium tuberculosis (replicating) | 0.95 µM |[26] | | Quinolyl hydrazone | Staphylococcus aureus | 6.25 µg/mL |[19] | | Quinolyl hydrazone | Escherichia coli | 6.25 µg/mL |[19] | | Hydroxyimidazolium hybrid (7b) | Staphylococcus aureus | 2 µg/mL (5 µM) |[25] | | Hydroxyimidazolium hybrid (7b) | Mycobacterium tuberculosis H37Rv | 10 µg/mL (24 µM) |[25] | | Hydroxyimidazolium hybrid (7c/7d) | Cryptococcus neoformans | 15.6 µg/mL |[25] | | Quinolone hybrid (5d) | Staphylococcus aureus | 0.125 µg/mL |[24] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a compound against bacteria, following CLSI guidelines.
-
Preparation of Materials:
-
Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or appropriate broth (e.g., RPMI-1640) for fungi.
-
Prepare a stock solution of the test quinoline compound (e.g., 1 mg/mL) in DMSO.
-
Use a sterile 96-well microtiter plate.
-
-
Compound Dilution:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the compound stock solution to the first well and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of concentrations.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be ~110 µL.
-
Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions (e.g., aerobic or anaerobic).
-
-
MIC Determination:
-
After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
-
Optionally, a growth indicator like resazurin can be added, or the optical density (OD) can be read with a plate reader to aid determination.
-
Antiviral Potential
The quinoline scaffold is present in well-known antiviral agents like chloroquine and hydroxychloroquine and continues to be a source of new antiviral drug candidates.[28][29]
Spectrum of Activity and Mechanisms
-
Dengue Virus (DENV): Novel quinoline derivatives have shown dose-dependent inhibition of DENV serotype 2 in the low and sub-micromolar range.[28][30] The mechanism appears to involve the early stages of infection and impairment of the accumulation of the viral envelope glycoprotein, without direct virucidal activity.[28][30][31]
-
Human Immunodeficiency Virus (HIV): Certain quinoline derivatives have been investigated as HIV inhibitors. Structure-activity relationship studies have shown that their activity is related to the inhibition of HIV-1 reverse transcriptase.[32]
-
Influenza A Virus (IAV) and Respiratory Syncytial Virus (RSV): A series of novel quinoline derivatives were synthesized and evaluated against IAV and RSV. One compound was found to be 8.2-fold more potent than ribavirin against IAV, with an IC₅₀ of 1.87 µM, and appeared to inhibit the virus's transcription and replication cycle.[33]
-
Zika Virus (ZIKV): 2,8-bis(trifluoromethyl)quinoline derivatives were screened for their ability to inhibit ZIKV replication. Potent molecules were identified that were more effective than mefloquine and chloroquine in reducing ZIKV RNA production.[29]
Quantitative Data: Antiviral Activity
| Compound/Derivative | Virus | Assay | Activity (IC₅₀ / EC₅₀) | Reference |
| Derivative 1ae | Influenza A Virus (IAV) | Antiviral Assay | IC₅₀ = 1.87 µM | [33] |
| Derivative 1g | Respiratory Syncytial Virus (RSV) | Antiviral Assay | IC₅₀ = 3.70 µM | [33] |
| Derivative 141a | Zika Virus (ZIKV) | RNA Reduction | EC₅₀ = 0.46 µM | [29] |
| Derivative 142 | Zika Virus (ZIKV) | RNA Reduction | EC₅₀ = 0.61 µM | [29] |
| Mefloquine (Reference) | Zika Virus (ZIKV) | RNA Reduction | EC₅₀ = 1.8 µM | [29] |
Experimental Protocol: Plaque Reduction Assay
This assay is a standard method to quantify the effect of a compound on the production of infectious virus particles.
-
Cell Seeding:
-
Seed a confluent monolayer of susceptible host cells (e.g., Vero cells for DENV) in 6-well or 12-well plates. Incubate until cells are 95-100% confluent.
-
-
Virus Infection:
-
Prepare serial dilutions of the virus stock.
-
Wash the cell monolayer with PBS.
-
Infect the cells with a dilution of the virus calculated to produce about 50-100 plaques per well. Allow the virus to adsorb for 1-2 hours at 37°C.
-
-
Compound Treatment and Overlay:
-
During the adsorption period, prepare an overlay medium. This is typically a semi-solid medium (e.g., 2X MEM medium mixed with 1.6% carboxymethyl cellulose or low-melting-point agarose).
-
Add various concentrations of the test quinoline compound to the overlay medium.
-
After adsorption, remove the virus inoculum and gently add 2-3 mL of the compound-containing overlay medium to each well.
-
-
Incubation:
-
Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 3-10 days, depending on the virus). The semi-solid overlay prevents the virus from spreading freely, so each infectious particle forms a localized zone of cell death or cytopathic effect (CPE), known as a plaque.
-
-
Plaque Visualization and Counting:
-
After incubation, fix the cells with a solution like 10% formalin.
-
Remove the overlay and stain the cell monolayer with a staining solution, such as 0.1% crystal violet in 20% ethanol. The stain will color the living cells, leaving the plaques (areas of dead cells) as clear zones.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
-
Determine the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of quinoline derivatives and their biological activity is crucial for rational drug design.
-
For Dihydroorotate Dehydrogenase Inhibition (Anticancer): A study on quinoline carboxylic acids identified three critical regions for activity:
-
C2 Position: Requires bulky, hydrophobic substituents.
-
C4 Position: Has a strict requirement for a carboxylic acid group.
-
Benzo Ring: Appropriate substitutions on this ring are necessary.[34]
-
-
For Antiproliferative Activity (Anticancer): A study on a series of quinoline derivatives found that:
-
A large, bulky alkoxy substituent at the C7 position was beneficial.
-
An amino side chain at the C4 position facilitated activity.
-
The length of the alkylamino side chain was important, with two CH₂ units being optimal.[20]
-
-
For Anti-TB Activity: In a series of quinoline-based compounds, the presence of an isoxazole-containing side chain was found to be critical for potent activity against M. tuberculosis.[26]
-
For HIV-1 RT Inhibition: The activity of quinoline derivatives increases with the presence of electron-withdrawing substituents at the C6 position of the quinoline ring.[32]
Caption: Logical map of key structure-activity relationships on the quinoline scaffold.
FDA-Approved Quinoline-Based Drugs
The therapeutic success of the quinoline scaffold is underscored by the number of drugs approved by the U.S. Food and Drug Administration (FDA) that contain this core moiety. In the 21st century alone, a significant number of new molecular entities (NMEs) based on quinoline have been approved, particularly for cancer treatment.[14][35]
| Drug Name | Year of FDA Approval | Primary Therapeutic Use |
| Pitavastatin | 2009 | Anticholesterol |
| Bedaquiline | 2012 | Anti-Tuberculosis (MDR-TB) |
| Bosutinib | 2012 | Anticancer (Chronic Myelogenous Leukemia) |
| Cabozantinib | 2012 | Anticancer (Thyroid, Kidney, Liver Cancer) |
| Simeprevir | 2013 | Antiviral (Hepatitis C) |
| Lenvatinib | 2015 | Anticancer (Thyroid, Kidney Cancer) |
| Neratinib | 2017 | Anticancer (Breast Cancer) |
| Tafenoquine | 2018 | Antimalarial |
| Capmatinib | 2020 | Anticancer (Non-Small Cell Lung Cancer) |
| Tivozanib | 2021 | Anticancer (Renal Cell Carcinoma) |
| Mitapivat | 2022 | Anemia (Pyruvate Kinase Deficiency) |
Conclusion
The quinoline scaffold is an undeniably vital motif in modern drug discovery, demonstrating a remarkable breadth of biological activities.[4] Its derivatives have yielded potent anticancer, antimicrobial, and antiviral agents by interacting with a wide range of molecular targets.[4] The versatility of its core structure allows for extensive synthetic modification, enabling the fine-tuning of pharmacological properties to enhance potency and reduce toxicity. The continued exploration of this privileged scaffold, supported by rational design, innovative synthesis, and robust biological evaluation, holds significant promise for the development of next-generation therapeutics to address pressing global health challenges.[4][5]
References
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Review of new quinoline compounds and their pharmacological effects. [wisdomlib.org]
- 6. nbinno.com [nbinno.com]
- 7. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 11. iipseries.org [iipseries.org]
- 12. globalresearchonline.net [globalresearchonline.net]
- 13. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 15. ijmphs.com [ijmphs.com]
- 16. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. biointerfaceresearch.com [biointerfaceresearch.com]
- 24. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]
- 29. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. Synthesis and antiviral activity of a series of novel quinoline derivatives as anti-RSV or anti-IAV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Unraveling the Anticancer Potential of 2,4-Dihydroxy-6-methoxyquinoline: A Technical Overview
For Immediate Release
This technical guide delves into the current understanding of the mechanism of action of 2,4-Dihydroxy-6-methoxyquinoline and its analogs in cancer cells. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.
While specific research on the anticancer mechanism of this compound is not extensively available in peer-reviewed literature, the broader class of 2,4-dihydroxyquinoline analogs has demonstrated significant potential as anticancer agents. This guide, therefore, summarizes the known mechanisms of these analogs as a predictive framework for the potential action of this compound.
Core Anticancer Mechanisms of 2,4-Dihydroxyquinoline Analogs
The primary anticancer activity of 2,4-dihydroxyquinoline derivatives is attributed to their capacity to induce programmed cell death, or apoptosis, in cancer cells.[1] This is a critical pathway for eliminating malignant cells without inducing an inflammatory response. The induction of apoptosis by these compounds is often mediated through the modulation of key cellular signaling pathways.
Specifically, certain analogs have been shown to:
-
Activate the c-Jun N-terminal kinase (JNK) signaling pathway: The JNK pathway is a critical component of the cellular stress response. Its activation can lead to the phosphorylation of various downstream targets that promote apoptosis.[1]
-
Inhibit the pro-survival Akt/mTOR pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition by 2,4-dihydroxyquinoline analogs can halt cancer cell proliferation and promote apoptosis.[1]
Quantitative Data on Anticancer Activity of Analogs
While specific IC50 values for this compound are not available in the reviewed literature, the following table summarizes the reported half-maximal inhibitory concentrations (IC50) for various other 2,4-dihydroxyquinoline analogs against several human cancer cell lines. This data illustrates the potential potency of this class of compounds.
| Compound/Analog | Cancer Cell Line | IC50 (µM) |
| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 |
| Quinoline-chalcone derivative 12e | HCT-116 (Colon) | 5.34 |
| Quinoline-chalcone derivative 12e | MCF-7 (Breast) | 5.21 |
| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 |
| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 |
| Hydroquinone-chalcone-pyrazoline hybrid 4 | MCF-7 (Breast) | 28.8 - 124.6 |
This data is sourced from a comparative guide on synthetic 2,4-dihydroxyquinoline analogs and is presented to show the general efficacy of the compound class, not of this compound itself.[1]
Visualizing the Signaling Pathways
The following diagrams illustrate the proposed signaling pathways affected by 2,4-dihydroxyquinoline analogs in cancer cells.
Caption: Proposed mechanism of action of 2,4-dihydroxyquinoline analogs.
Experimental Protocols
Detailed experimental protocols for elucidating the mechanism of action of this compound are not currently published. However, a standard methodology for assessing the anticancer activity of its analogs is the MTT assay.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: The 2,4-dihydroxyquinoline analogs are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of final concentrations.[1]
-
Incubation: The cells are treated with the various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution (typically 0.5 mg/mL in serum-free media) is added to each well. The plate is then incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm. The results are used to calculate the percentage of cell viability and the IC50 value.
Caption: Workflow for a standard MTT assay.
Conclusion and Future Directions
While direct evidence for the mechanism of action of this compound in cancer cells is lacking, the available data on its structural analogs suggest a promising avenue for anticancer drug development. The induction of apoptosis through the modulation of the JNK and Akt/mTOR signaling pathways appears to be a common mechanism for this class of compounds.
Future research should focus on validating these proposed mechanisms specifically for this compound. This would involve a comprehensive series of in vitro experiments, including cell viability assays across a panel of cancer cell lines, apoptosis assays (e.g., Annexin V/PI staining), cell cycle analysis, and Western blotting to probe the activation and inhibition of key proteins in the JNK and Akt/mTOR pathways. Such studies are crucial for advancing our understanding of this compound and its potential clinical utility.
References
2,4-Dihydroxy-6-methoxyquinoline as a privileged structure in medicinal chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1][2] Among the diverse array of quinoline derivatives, the 2,4-dihydroxy-6-methoxyquinoline scaffold has emerged as a particularly interesting core for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action associated with this specific quinoline framework, offering valuable insights for researchers engaged in drug discovery and development.
Synthesis of the this compound Core
The construction of the this compound scaffold is most commonly achieved through well-established cyclization reactions, primarily the Conrad-Limpach and Camps cyclization methods. These approaches offer versatile and reliable pathways to the quinoline core, starting from readily available precursors.
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization.[2][3] To synthesize the this compound core, the reaction would commence with p-anisidine and a malonic acid ester, such as diethyl malonate. The initial reaction forms an intermediate β-arylaminoacrylate, which then undergoes a high-temperature intramolecular cyclization to yield the desired 4-hydroxy-2-quinolone. The reaction is often carried out in a high-boiling point solvent to facilitate the cyclization.
Experimental Protocol: Conrad-Limpach Synthesis of this compound
Materials:
-
p-Anisidine
-
Diethyl malonate
-
High-boiling point inert solvent (e.g., mineral oil, Dowtherm A)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Condensation: In a round-bottom flask, equimolar amounts of p-anisidine and diethyl malonate are mixed. The mixture is heated at 140-150 °C for 2-3 hours. During this time, ethanol is distilled off as a byproduct of the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Cyclization: The resulting crude anilinocrotonate is added to a high-boiling point solvent preheated to approximately 250 °C. This temperature is maintained for 30-60 minutes to induce thermal cyclization.
-
Isolation and Purification: After cooling, the reaction mixture is treated with a suitable solvent like hexane to precipitate the product. The crude product is then collected by filtration. Purification is achieved by dissolving the solid in aqueous sodium hydroxide, washing with an organic solvent to remove impurities, and then re-precipitating the product by acidifying the aqueous layer with hydrochloric acid. The purified this compound is collected by filtration, washed with water, and dried.
Camps Cyclization
The Camps cyclization provides an alternative route, typically involving the intramolecular cyclization of an o-acylaminoacetophenone derivative in the presence of a base.[4][5] For the synthesis of this compound, a suitably substituted o-acylaminoacetophenone would be required. The reaction conditions, particularly the choice of base and solvent, can influence the regioselectivity of the cyclization.
Biological Activities and Therapeutic Potential
The 2,4-dihydroxyquinoline scaffold is associated with a broad spectrum of biological activities, making it a versatile platform for drug design. The introduction of a methoxy group at the 6-position can further modulate the pharmacokinetic and pharmacodynamic properties of the resulting compounds.
Anticancer Activity
Derivatives of the 2,4-dihydroxyquinoline core have demonstrated significant potential as anticancer agents.[6][7] While specific data for the 6-methoxy derivative is limited, related compounds have shown potent cytotoxic effects against various cancer cell lines. For instance, a structurally analogous chalcone, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone, has been reported to induce apoptosis and G1 cell cycle arrest in human hepatoma BEL-7402/5-FU cells.[8] This compound was found to exert its effects through the PI3K/AKT signaling pathway.[8] Another study on this chalcone derivative against the SMMC-7721 human hepatoma cell line reported an IC50 value of 32.3 µM and an EC50 of 9.00 µM.[9]
Table 1: Anticancer Activity of a Structurally Related Chalcone
| Compound | Cell Line | IC50 (µM) | EC50 (µM) | Reference |
| 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone | SMMC-7721 | 32.3 ± 1.13 | 9.00 ± 0.36 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined from the dose-response curve.[6]
Anti-inflammatory Activity
The quinoline scaffold is a known pharmacophore in the design of anti-inflammatory agents.[10][11] Certain quinoline derivatives have been shown to inhibit key inflammatory pathways, such as the NF-κB signaling cascade.[12][13] For example, dehydroxymethylepoxyquinomicin (DHMEQ), a novel NF-κB inhibitor, has been shown to inhibit the lipopolysaccharide (LPS)-induced secretion of pro-inflammatory cytokines like IL-6 and TNF-α in macrophages.[12] Given the central role of NF-κB in inflammation, the this compound core represents a promising starting point for the development of novel anti-inflammatory drugs.
Experimental Protocol: NF-κB Luciferase Reporter Assay
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Cell culture medium
-
Test compounds (this compound derivatives)
-
NF-κB activator (e.g., TNF-α)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Cells are co-transfected with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Compound Treatment: After 24 hours, the cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: The cells are then stimulated with an NF-κB activator (e.g., TNF-α) for a defined period (e.g., 6-8 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer according to the manufacturer's protocol.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. The percentage of NF-κB inhibition is calculated relative to the stimulated control.
Antimicrobial and Neuroprotective Potential
The quinoline scaffold is also prevalent in compounds with antimicrobial and neuroprotective properties.[14][15] While specific data for this compound is not extensively available, the general biological profile of quinolines suggests that derivatives of this core could be explored for these therapeutic applications.
Signaling Pathways and Mechanisms of Action
The biological effects of quinoline derivatives are often attributed to their ability to modulate key intracellular signaling pathways. As suggested by studies on related compounds, the this compound scaffold may influence pathways critical for cell survival, proliferation, and inflammation.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[16][17][18] Its dysregulation is a hallmark of many cancers. The inhibition of this pathway is a key strategy in anticancer drug development. As mentioned, a chalcone with a similar substitution pattern to the quinoline core of interest has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis and cell cycle arrest.[8] This suggests that this compound derivatives may also exert their potential anticancer effects through modulation of this pathway.
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a master regulator of the inflammatory response.[17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. The potential for quinoline derivatives to inhibit NF-κB activation makes them attractive candidates for the treatment of inflammatory diseases.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Conclusion
The this compound scaffold represents a valuable and versatile platform in medicinal chemistry. Its accessible synthesis and the broad biological activities associated with the quinoline framework make it an attractive starting point for the design of novel therapeutic agents. While further research is needed to fully elucidate the specific biological profile of this compound and its derivatives, the existing data on related compounds strongly suggest its potential in the development of new treatments for cancer, inflammatory disorders, and other diseases. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore the therapeutic promise of this privileged structure.
Caption: General experimental workflow for drug discovery.
References
- 1. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Improving the Efficacy of Quinolylnitrones for Ischemic Stroke Therapy, QN4 and QN15 as New Neuroprotective Agents after Oxygen–Glucose Deprivation/Reoxygenation-Induced Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. Neuroprotective effects of the mGlu5R antagonist MPEP towards quinolinic acid-induced striatal toxicity: involvement of pre- and post-synaptic mechanisms and lack of direct NMDA blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound CAS#: 14300-45-9 [m.chemicalbook.com]
- 9. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-Hydroxyquinolylnitrones as multifunctional ligands for the therapy of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells [mdpi.com]
- 12. Inhibition of inflammatory mediator secretion by (-)-DHMEQ in mouse bone marrow-derived macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of inflammatory mediators and cell migration by 1,2,3,4-tetrahydroquinoline derivatives in LPS-stimulated BV2 microglial cells via suppression of NF-κB and JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurogenic Potential Assessment and Pharmacological Characterization of 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (Pinoline) and Melatonin-Pinoline Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 16. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
In Silico Modeling of 2,4-Dihydroxy-6-methoxyquinoline Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among these, 2,4-dihydroxy-6-methoxyquinoline derivatives present a promising chemotype for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the in silico modeling techniques utilized to explore the therapeutic potential of this class of compounds. It details the methodologies for computational studies such as molecular docking, Quantitative Structure-Activity Relationship (QSAR), and molecular dynamics (MD) simulations. Furthermore, this guide outlines common synthetic routes for these derivatives and presents available biological activity data for structurally related compounds to inform future design strategies. Visual workflows and signaling pathway diagrams are provided to enhance the understanding of the described computational and biological processes.
Introduction
Quinoline and its analogs are a prominent class of heterocyclic compounds that are integral to numerous clinically approved drugs. The 2,4-dihydroxyquinoline core, in particular, is a privileged structure, offering multiple sites for chemical modification to modulate its physicochemical and pharmacological properties. The addition of a methoxy group at the 6-position can further influence the molecule's electronic and steric characteristics, potentially enhancing its interaction with biological targets.
In silico modeling has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective screening of virtual compound libraries, prediction of their biological activities, and elucidation of their mechanisms of action at a molecular level. This guide focuses on the application of these computational methods to the this compound scaffold.
Synthetic Strategies for 2,4-Dihydroxyquinoline Derivatives
The synthesis of the 2,4-dihydroxyquinoline core is well-established, with the Conrad-Limpach and Camps cyclization reactions being the classical methods.[1] Modern approaches often utilize microwave assistance to improve reaction times and yields.
Experimental Protocol: Conrad-Limpach Synthesis
This method involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.[2]
Step 1: Condensation
-
Combine the appropriately substituted aniline (1 equivalent) with a β-ketoester (e.g., diethyl malonate, 1 equivalent) in a round-bottom flask. The reaction can be performed neat or in a solvent like ethanol.
-
Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the enamine formation, remove the solvent under reduced pressure if applicable.
Step 2: Cyclization
-
Heat the resulting enamine intermediate to approximately 250 °C in a high-boiling point, inert solvent such as mineral oil or diphenyl ether to induce cyclization.
-
After cooling, the product can be precipitated and purified by recrystallization.
Experimental Protocol: Polyphosphoric Acid (PPA)-Mediated Cyclization
This one-step protocol is an effective alternative for the synthesis of certain 2,4-dihydroxyquinoline derivatives.[3][4]
-
In a reaction vessel, add the starting material, such as an appropriate aryl malonic acid amide ester, to polyphosphoric acid (PPA).
-
Heat the mixture with stirring to around 130 °C for 2 hours.
-
After cooling, pour the reaction mixture into ice water to precipitate the product.
-
Neutralize the slurry with a sodium bicarbonate solution.
-
Collect the precipitate by filtration, wash with water, and dry under reduced pressure.
In Silico Modeling Workflow
A typical in silico drug discovery workflow for quinoline derivatives involves several stages, from initial library design to detailed molecular dynamics simulations.
References
Methodological & Application
Synthesis and Application of 2,4-Dihydroxy-6-methoxyquinoline and its Analogs: A Guide for Researchers
Application Notes
Introduction
Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 2,4-dihydroxyquinoline scaffold, in particular, serves as a versatile platform for the development of novel therapeutic agents due to its synthetic accessibility and diverse biological functions.[3][4] This document provides detailed protocols for the synthesis of 2,4-dihydroxy-6-methoxyquinoline, a key analog, and methods for evaluating its biological activity.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a thermal cyclization reaction, a variant of the Conrad-Limpach synthesis, using p-anisidine and diethyl malonate as starting materials. The reaction proceeds through the formation of an intermediate, diethyl (4-methoxyphenyl)aminomalonate, which then undergoes intramolecular cyclization at high temperature to yield the desired product.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the two-step synthesis of this compound from p-anisidine and diethyl malonate.
Materials:
-
p-Anisidine
-
Diethyl malonate
-
High-boiling point inert solvent (e.g., Dowtherm A, mineral oil)
-
Ethanol
-
Toluene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Decolorizing charcoal
-
Round-bottom flask with distillation head
-
Heating mantle or oil bath
-
Stirrer
-
Filtration apparatus
Step 1: Synthesis of Diethyl (4-methoxyphenyl)aminomalonate (Intermediate)
-
In a round-bottom flask, combine p-anisidine (1.0 equivalent) and diethyl malonate (1.0-1.2 equivalents).
-
Heat the mixture with stirring to 140-150°C.
-
Continue heating for 2-3 hours, collecting the ethanol byproduct via distillation.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature. The crude intermediate can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
To the crude diethyl (4-methoxyphenyl)aminomalonate, add a high-boiling point inert solvent such as Dowtherm A.
-
Heat the mixture to approximately 250°C with vigorous stirring.[5]
-
Maintain this temperature for 30-60 minutes to induce cyclization.
-
Carefully pour the hot reaction mixture into stirred toluene and allow it to cool to room temperature, which will cause the product to precipitate.
-
Collect the crude product by filtration.
Purification:
-
Dissolve the crude product in a 0.5 M aqueous sodium hydroxide solution.
-
Wash the aqueous solution with toluene to remove non-acidic impurities.
-
Treat the aqueous layer with decolorizing charcoal and filter.
-
Acidify the filtrate with 10% HCl until the solution is acidic to Congo red paper to precipitate the purified product.[3]
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
The final product can be further purified by recrystallization from a suitable solvent like ethanol.[6]
Characterization:
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8][9]
Data Presentation
Table 1: Anticancer Activity of 2,4-Dihydroxyquinoline Analogs
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | 1.38 | [10] |
| Quinoline-chalcone derivative 12e | HCT-116 (Colon) | 5.34 | [10] |
| Quinoline-chalcone derivative 12e | MCF-7 (Breast) | 5.21 | [10] |
| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | 7.016 | [10] |
| Quinoline-based dihydrazone 3c | MCF-7 (Breast) | 7.05 | [10] |
Table 2: Antimicrobial Activity of Quinoline Derivatives
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| PH176 (8-hydroxyquinoline derivative) | Staphylococcus aureus (MRSA) | 16 (MIC₅₀), 32 (MIC₉₀) | |
| 2,6-dimethoxy benzoquinone | Staphylococcus aureus (MTCC 737) | Not explicitly stated, but showed significant inhibition |
Mandatory Visualizations
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Proposed Anticancer Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 5. Synthesis and cyclization of dialkylmalonuric esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 6-Methoxyquinoline(5263-87-6) 1H NMR [m.chemicalbook.com]
- 10. EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Anticancer Activity Screening of Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for screening the anticancer activity of novel quinoline derivatives. It outlines detailed methodologies for evaluating cytotoxicity, induction of apoptosis, and cell cycle arrest. Additionally, it includes templates for data presentation and visualizations of key experimental workflows and signaling pathways to facilitate robust and reproducible research.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1][2][3] These compounds exert their antitumor effects through diverse mechanisms of action, such as DNA intercalation, inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of various protein kinases involved in cancer cell proliferation and survival.[3][4][5][6][7][8] The versatility of the quinoline scaffold allows for chemical modifications to optimize efficacy and selectivity, making it a "privileged structure" in the design of novel anticancer agents.[9]
This guide offers a standardized workflow for the initial in vitro screening of quinoline derivatives to identify promising lead compounds for further development.
Experimental Protocols
A systematic approach to screening involves a primary cytotoxicity assay to determine the effective concentration range, followed by secondary assays to elucidate the mechanism of cell death.
In Vitro Cytotoxicity Assay
The initial step is to assess the cytotoxic potential of the quinoline derivatives against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.[10][11][12] An alternative is the Sulforhodamine B (SRB) assay, which measures cell density based on the measurement of cellular protein content.[1][13]
Protocol: MTT Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).[14]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the quinoline derivative.
-
Include wells with untreated cells (vehicle control) and a positive control (a known anticancer drug like doxorubicin).[14]
-
Incubate for 48-72 hours.[14]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Apoptosis Assay by Flow Cytometry
To determine if the observed cytotoxicity is due to apoptosis, an Annexin V/Propidium Iodide (PI) assay is performed.[15][16] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[15] PI is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.[15]
Protocol: Annexin V/PI Staining
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the quinoline derivative at concentrations around the IC₅₀ value for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[17]
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.[15]
-
Collect at least 10,000 events per sample.[18]
-
Differentiate cell populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
Necrotic cells: Annexin V-negative / PI-positive
-
-
Cell Cycle Analysis by Flow Cytometry
Quinoline derivatives can induce cell cycle arrest, which can be analyzed by staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity by flow cytometry.[17][18] The amount of DNA in a cell correlates with the phase of the cell cycle (G0/G1, S, or G2/M).[17]
Protocol: PI Staining for Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and treat with the quinoline derivative at relevant concentrations for a specified time (e.g., 24 or 48 hours).[18]
-
-
Cell Harvesting and Fixation:
-
Staining:
-
Flow Cytometry Analysis:
Data Presentation
Quantitative data should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of Quinoline Derivatives
| Compound | Cancer Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| Derivative 1 | MCF-7 | 48 | [Value] |
| Derivative 1 | HCT-116 | 48 | [Value] |
| Derivative 2 | MCF-7 | 48 | [Value] |
| Derivative 2 | HCT-116 | 48 | [Value] |
| Doxorubicin | MCF-7 | 48 | [Value] |
| Doxorubicin | HCT-116 | 48 | [Value] |
Table 2: Effect of Quinoline Derivative X on Apoptosis in MCF-7 Cells
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | 0 | [Value] | [Value] | [Value] |
| Derivative X | [IC₅₀/2] | [Value] | [Value] | [Value] |
| Derivative X | [IC₅₀] | [Value] | [Value] | [Value] |
| Derivative X | [2 x IC₅₀] | [Value] | [Value] | [Value] |
Table 3: Cell Cycle Distribution in HCT-116 Cells Treated with Quinoline Derivative Y
| Treatment | Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 0 | [Value] | [Value] | [Value] |
| Derivative Y | [IC₅₀/2] | [Value] | [Value] | [Value] |
| Derivative Y | [IC₅₀] | [Value] | [Value] | [Value] |
| Derivative Y | [2 x IC₅₀] | [Value] | [Value] | [Value] |
Visualizations
Diagrams are essential for illustrating experimental workflows and the molecular mechanisms of action.
Caption: Experimental workflow for anticancer screening.
Many quinoline derivatives are known to inhibit protein kinases, which are key regulators of cell growth and survival.[9] For instance, they can target pathways like the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. ijrpr.com [ijrpr.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. ijmphs.com [ijmphs.com]
- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. scielo.br [scielo.br]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. View of MTT assay to evaluate the cytotoxic potential of a drug [banglajol.info]
- 13. thomassci.com [thomassci.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC Purity Assessment of 2,4-Dihydroxy-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the purity assessment of 2,4-Dihydroxy-6-methoxyquinoline using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The protocols detailed herein are designed for accuracy, precision, and robustness, making them suitable for routine quality control and stability studies in research and pharmaceutical development. This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and visualizations of the workflow and logical relationships to facilitate understanding.
Introduction
This compound is a quinoline derivative with potential applications in pharmaceutical research. Ensuring the purity of this compound is critical for the reliability of scientific data and the safety and efficacy of any potential therapeutic agent. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that offers high sensitivity and resolution for separating the main compound from its impurities and degradation products.[1] This document outlines a validated RP-HPLC method for the quantitative analysis of this compound.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₉NO₃ | |
| Molecular Weight | 191.186 g/mol | |
| Appearance | Light brown to brown solid | [2] |
| Purity | 95% |
HPLC Analytical Method
A robust stability-indicating HPLC method was developed and validated for the purity assessment of this compound. The method is capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
Chromatographic Conditions
A reversed-phase HPLC method is proposed, based on established methods for similar quinoline derivatives.[1]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 30% B to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 340 nm |
Note: The detection wavelength of 340 nm is based on data for a structurally related 6-methoxyquinoline derivative.[3] It is recommended to determine the UV absorbance maximum of this compound to confirm the optimal wavelength.
Reagents and Solutions
-
Acetonitrile (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Water (HPLC Grade)
-
This compound Reference Standard (Known Purity)
-
Diluent: Mobile Phase (30% Acetonitrile in 0.1% Formic Acid in Water)
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
Sample Solution Preparation
-
Accurately weigh a quantity of the this compound sample powder equivalent to 10 mg and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 10 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Summary
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and well-resolved from any impurities or degradation products. |
| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range. |
| Accuracy | % Recovery between 98.0% and 102.0%. |
| Precision (Repeatability & Intermediate Precision) | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant changes in results with small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition). |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of the HPLC method.[2][4][5] These studies involve subjecting the drug substance to various stress conditions to induce degradation.
Stress Conditions
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.
Potential Impurities and Degradation Products
The synthesis of 6-methoxyquinoline derivatives often starts from p-anisidine, suggesting that residual starting materials or intermediates from the synthesis could be potential impurities.[6] Forced degradation studies will help to identify the likely degradation products. The HPLC method should be able to separate the main peak from all potential impurities and degradation products.
Data Presentation
All quantitative data from the purity assessment and method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | ≥ 2000 | |
| %RSD of Peak Area (n=6) | ≤ 2.0% |
Table 2: Purity Assessment of this compound Batches
| Batch No. | Retention Time (min) | Peak Area | % Purity |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | No. of Degradation Peaks | Resolution of Main Peak |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidative Degradation | |||
| Thermal Degradation | |||
| Photolytic Degradation |
Experimental Workflows and Logical Relationships
Visual representations of the experimental processes can aid in understanding the methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijsred.com [ijsred.com]
- 4. longdom.org [longdom.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
Application Notes and Protocols: Derivatization of 2,4-Dihydroxyquinoline for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,4-dihydroxyquinoline scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents.[1] Its inherent biological activities can be significantly enhanced and diversified through targeted derivatization. This document provides a comprehensive overview of synthetic strategies for modifying the 2,4-dihydroxyquinoline core and detailed protocols for evaluating the biological efficacy of the resulting derivatives. Key areas of focus include anticancer, antimicrobial, and anti-inflammatory applications. Quantitative data from various studies are summarized for comparative analysis, and relevant cellular signaling pathways are illustrated to provide mechanistic insights.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] The 2,4-dihydroxyquinoline moiety, in particular, has garnered significant interest due to its potential for diverse chemical modifications that can lead to compounds with enhanced biological profiles.[1][2][3] Derivatization strategies often focus on substitutions at the C3-position, as well as modifications of the hydroxyl groups, to modulate the compound's physicochemical properties and target interactions. These modifications have led to the discovery of potent antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] This guide aims to provide researchers with the necessary information and methodologies to synthesize, characterize, and evaluate 2,4-dihydroxyquinoline derivatives for various therapeutic applications.
Synthetic Derivatization Strategies
The synthesis of the 2,4-dihydroxyquinoline core can be achieved through several established methods, with the Conrad-Limpach and Camps cyclization reactions being classical routes.[4][5] Modern approaches often utilize microwave assistance to improve yields and reduce reaction times.[4] Once the core is formed, further derivatization can be carried out.
A common and effective method for the synthesis of the 2,4-dihydroxyquinoline core is the Conrad-Limpach synthesis.[6] This involves the condensation of anilines with β-ketoesters, followed by thermal cyclization.[4] Another classical method is the Camps cyclization, which involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.[4] Microwave-assisted synthesis has emerged as a greener and more efficient alternative to conventional heating methods for preparing 2,4-dihydroxyquinoline derivatives.[4]
General Workflow for Synthesis and Screening
The overall process for developing novel 2,4-dihydroxyquinoline derivatives involves a multi-step workflow from initial synthesis to biological evaluation.
Biological Activities and Quantitative Data
Derivatives of 2,4-dihydroxyquinoline have demonstrated a broad spectrum of pharmacological activities.[4] The following tables summarize the quantitative data for some of the most promising activities.
Anticancer Activity
The anticancer potential of 2,4-dihydroxyquinoline derivatives has been shown against various cancer cell lines.[1][7] These compounds can induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways.[2]
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-c]quinolines | RAW 264.7 (LPS-induced) | 0.19 - 0.92 | [4] |
| Quinazoline Derivatives | HCT-15 | 33.45 | [4] |
| Quinazoline Derivatives | HCC1937 | 34.29 | [4] |
Anti-inflammatory Activity
Certain 2,4-dihydroxyquinoline derivatives have exhibited significant anti-inflammatory properties.[2] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators.[2]
| Derivative Class | Assay | IC50 (µM) | Reference |
| Pyrazolo[4,3-c]quinolines | NO production in RAW 264.7 cells | 0.19 - 0.92 | [4] |
| (4-Phenylamino)quinazoline Alkylthiourea | IL-6 production in THP-1 cells | 0.84 | [4] |
| (4-Phenylamino)quinazoline Alkylthiourea | TNF-α production in THP-1 cells | 4.0 | [4] |
Antimicrobial Activity
The versatile structure of the quinoline ring allows for substitutions at various positions, leading to the modulation of their therapeutic effects against a range of microbial pathogens.[8][9]
| Derivative Class | Organism | MIC (µg/mL) | Reference |
| Tricyclic Isoquinoline Derivatives | Staphylococcus aureus | 16 - 32 | [9] |
| Tricyclic Isoquinoline Derivatives | Enterococcus faecium | 64 - 128 | [9] |
| N-methylbenzoindolo[3,2-b]-quinoline | Vancomycin-resistant E. faecium | 4 | [10] |
| Quinolide-rhodanine conjugates | Mycobacterium tuberculosis H37Ra | 1.66 - 9.57 | [10] |
Signaling Pathways and Mechanisms of Action
The biological effects of 2,4-dihydroxyquinoline derivatives are often mediated through the modulation of key intracellular signaling pathways.[2][4]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation.[4] Several quinoline derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and other target genes.[4]
p53 Signaling Pathway
Some 2,4-dihydroxyquinoline derivatives can induce apoptosis in cancer cells by activating the p53 signaling pathway.[2]
Experimental Protocols
Synthesis Protocol: Conrad-Limpach Synthesis of 4-hydroxy-1-methylquinolin-2(1H)-one
This protocol describes the synthesis of a 3-substituted 2,4-dihydroxyquinoline derivative starting from N-methylaniline and diethyl malonate.[6]
Materials:
-
N-methylaniline
-
Diethyl malonate
-
Toluene
-
0.5M aqueous sodium hydroxide solution
-
10% Hydrochloric acid
-
Congo red paper
-
Round-bottom flask with distillation head
-
Heating mantle or metal bath
Procedure:
-
In a round-bottom flask equipped with a distillation head, combine N-methylaniline (100 mmol) and diethyl malonate (102 mmol).[6]
-
Heat the mixture in a metal bath to 220-230°C for 1 hour.[6]
-
Increase the temperature to 260-270°C and continue heating until the distillation of ethanol ceases (typically 3-6 hours).[6]
-
Carefully pour the hot reaction mixture into 50 mL of stirred toluene.[6]
-
Allow the mixture to cool to room temperature, which will cause the product to precipitate.[6]
-
Collect the precipitate by filtration.[6]
-
To purify, dissolve the crude product in 250 mL of 0.5M aqueous sodium hydroxide solution and wash with toluene (2 x 40 mL).[6]
-
Separate the aqueous layer, treat with decolorizing charcoal, and filter.[6]
-
Acidify the filtrate with 10% HCl until the solution is acidic to Congo red paper.[6]
-
Collect the precipitated product by filtration, wash with water, and dry.
Biological Assay Protocol: MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][8]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
2,4-dihydroxyquinoline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1][8]
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.[6][8]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[6][8]
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[6][8]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6][8]
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[8]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[8]
Biological Assay Protocol: Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[11]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
2,4-dihydroxyquinoline derivatives (dissolved in a suitable solvent like DMSO)
-
Positive control antibiotic/antifungal
-
Negative control (broth and solvent)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Add the microbial inoculum to each well containing the test compound dilutions.
-
Include a positive control (microorganism with a known effective drug) and a negative control (microorganism with no drug).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).[11]
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]
Conclusion
The derivatization of the 2,4-dihydroxyquinoline scaffold presents a promising avenue for the discovery of novel therapeutic agents with enhanced biological activities.[1] The synthetic protocols and biological evaluation methods detailed in these application notes provide a robust framework for researchers in the field of drug discovery and development. Further exploration of structure-activity relationships will be crucial for the rational design of next-generation 2,4-dihydroxyquinoline-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays Using 2,4-Dihydroxy-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines and their derivatives have long been a cornerstone in the development of antimicrobial agents, exhibiting a wide range of pharmacological activities.[1] 2,4-Dihydroxy-6-methoxyquinoline, a member of this versatile class of heterocyclic compounds, presents a promising scaffold for the discovery of novel antimicrobial drugs. Its structure, featuring hydroxyl and methoxy functional groups, suggests the potential for significant biological activity. While extensive research has been conducted on various quinoline derivatives, specific antimicrobial data for this compound is not yet widely published.
These application notes provide a comprehensive guide for researchers to evaluate the antimicrobial potential of this compound. The document outlines detailed protocols for essential antimicrobial assays, including the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), time-kill kinetics, and anti-biofilm activity. Furthermore, it includes illustrative data from structurally related methoxy-quinoline derivatives to serve as a benchmark for expected antimicrobial efficacy.
Potential Mechanisms of Action
The antimicrobial activity of quinoline derivatives is often attributed to their ability to interfere with critical bacterial processes. The primary mechanism for many quinolone antibiotics is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] These enzymes are essential for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the process of cleaving DNA, leading to the fragmentation of the bacterial chromosome and subsequent cell death.[2] Additionally, some quinoline compounds are known to chelate metal ions that are crucial for the function of various bacterial enzymes.
Data Presentation: Antimicrobial Activity of Structurally Related Methoxy-Quinoline Derivatives
The following tables summarize the antimicrobial activity of various methoxy-quinoline derivatives against a range of microorganisms. This data can be used as a reference for designing and interpreting experiments with this compound.
Table 1: Antibacterial Activity of a Methoxy-Quinoline Derivative
| Microorganism | Methoxy-Quinoline Derivative MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | 3.125[2] |
| Bacillus subtilis ATCC 6633 | 6.25[2] |
| Escherichia coli ATCC 25922 | 6.25[2] |
Note: The MIC values are for 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-(4''-chlorophenyl)-1'-azetidinyl)quinoline, a structurally related compound.[2]
Table 2: Antifungal Activity of Pyrimido[4,5-b]quinoline Derivatives
| Fungal Species | MIC₉₀ (µg/mL) |
| Candida dubliniensis | 1-4[4] |
| Candida albicans | 1-4[4] |
| Candida tropicalis | 1-4[4] |
| Cryptococcus neoformans | 1-4[4] |
Note: Data represents the activity of 5-(3,4-dihydroxyphenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b] quinoline-4,6(3H,7H)-dione, a related quinoline derivative.[4]
Experimental Protocols
Herein are detailed methodologies for key antimicrobial assays to evaluate this compound.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[5]
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform a two-fold serial dilution of the compound in the appropriate broth medium in a 96-well plate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a fresh overnight culture of the test microorganism. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Time-Kill Kinetic Assay
This assay assesses the rate at which an antimicrobial agent kills a microorganism over time.
Materials:
-
Test compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC)
-
Standardized bacterial/fungal inoculum
-
Appropriate broth medium
-
Sterile test tubes or flasks
-
Agar plates
-
Sterile saline or PBS for dilutions
Protocol:
-
Prepare test tubes with broth containing the desired concentrations of this compound.
-
Inoculate each tube with the standardized microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control tube without the compound.
-
Incubate the tubes at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquot in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curve.
Anti-Biofilm Assay (Crystal Violet Method)
This assay quantifies the ability of a compound to inhibit biofilm formation.
Materials:
-
Test compound
-
Biofilm-forming microorganism (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable medium
-
Sterile 96-well flat-bottom microtiter plates
-
Crystal Violet solution (0.1% w/v)
-
Ethanol (95%) or acetic acid (30%)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in the appropriate growth medium in a 96-well plate.
-
Add the standardized bacterial suspension to each well. Include positive (bacteria without compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
After incubation, gently discard the planktonic cells and wash the wells twice with sterile PBS.
-
Air-dry the plate.
-
Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells thoroughly with water.
-
Solubilize the bound dye by adding 200 µL of 95% ethanol or 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the control wells.
Visualizations
References
- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel 6,7-dimethoxy-4-piperazinylquinoline derivatives as promising antibacterial agents against Staphylococcus aureus [iris.unipa.it]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. idexx.com [idexx.com]
Application Notes: Evaluating the Cytotoxicity of 2,4-Dihydroxy-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic effects of 2,4-Dihydroxy-6-methoxyquinoline (DHMQ), a quinoline derivative with potential therapeutic applications. This document offers detailed protocols for common cell viability assays, guidelines for data presentation, and a summary of potential molecular mechanisms of action.
Introduction to Cytotoxicity Assays for DHMQ
Quinoline and its derivatives are a significant class of heterocyclic compounds known for a broad range of biological activities, including anticancer properties.[1][2] Accurate in vitro evaluation of the cytotoxic potential of novel compounds like DHMQ is a critical first step in the drug discovery and development process.[3] This involves determining the concentration at which the compound induces cell death, providing insights into its therapeutic window and potential toxicity.[3]
Commonly employed cytotoxicity assays measure different cellular parameters to assess cell viability. These include assays that measure:
-
Metabolic Activity: Assays like the MTT assay assess the metabolic activity of a cell population, which is proportional to the number of viable cells.[4]
-
Plasma Membrane Integrity: The Lactate Dehydrogenase (LDH) assay measures the release of this cytosolic enzyme from cells with damaged plasma membranes, a hallmark of cytotoxicity.[3][5]
-
Apoptosis: Programmed cell death, or apoptosis, is a common mechanism of action for anticancer drugs. Assays such as Annexin V/Propidium Iodide (PI) staining can detect and quantify apoptosis.[2]
Data Presentation: Cytotoxicity of Quinoline Derivatives
The cytotoxic activity of a compound is typically expressed as the IC50 value, which is the concentration that inhibits a biological process, such as cell proliferation, by 50%.[1] The following tables summarize the cytotoxic activity of various quinoline and chalcone derivatives (structurally related to DHMQ) against different cancer cell lines, as reported in the literature. This data serves as a reference for the expected potency of such compounds.
Table 1: IC50 Values of Various Quinoline Derivatives in Different Cancer Cell Lines
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| 2,4-Disubstituted quinoline derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [6] |
| 2-phenylquinolin-4-amine (7a) | HT-29 (Colon) | 8.12 | [2] |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [2] |
| 6,7-methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin-2(1H)-one (12e) | 2774 and SKOV3 (Ovarian) | Time- and dose-dependent inhibition | [7] |
Table 2: Cytotoxicity of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) in Various Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| SMMC-7721 (Hepatoma) | 32.3 ± 1.13 | [8] |
| C-33A (Cervical) | 15.76 ± 1.49 | [9] |
| HeLa (Cervical) | 10.05 ± 0.22 | [9] |
| SiHa (Cervical) | 18.31 ± 3.10 | [9] |
Table 3: Representative Data for the Effects of 2,4-Dihydroxyquinoline on a Hypothetical Human Cancer Cell Line
This data is provided as an example to guide researchers in their experimental design and data presentation.[10]
| Treatment | Concentration (µM) | % Cell Viability (48h) |
| Control (Vehicle) | 0 | 100 ± 5.2 |
| 2,4-Dihydroxyquinoline | 10 | 85.3 ± 4.5 |
| 25 | 62.1 ± 3.8 | |
| 50 | 41.7 ± 2.9 | |
| 100 | 23.5 ± 2.1 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common cell-based assays used to evaluate the cytotoxicity of DHMQ.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][4] Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT into a purple formazan product.[3] The amount of formazan produced is directly proportional to the number of viable cells.[1]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[10]
-
This compound (DHMQ)
-
DMSO (for dissolving DHMQ)[10]
-
96-well cell culture plates[1]
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][10]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]
-
Compound Treatment:
-
Prepare a stock solution of DHMQ in DMSO.
-
Prepare serial dilutions of DHMQ in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced cytotoxicity.[10]
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of DHMQ.[10]
-
Include control wells:
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[10]
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[4][10]
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilization solution to each well to dissolve the formazan crystals.[1][3]
-
Absorbance Measurement: Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the crystals.[1] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 655 nm can be used to correct for background absorbance.[1][11]
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.[3] The IC50 value can be determined by plotting cell viability against the compound concentration.[2]
Protocol 2: LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) cytotoxicity assay is a colorimetric method that measures the activity of LDH released from damaged cells.[3] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3][5] The assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is proportional to the amount of LDH released and, therefore, the extent of cytotoxicity.[3][5]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
DHMQ
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (containing lysis buffer, catalyst, and dye solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with various concentrations of DHMQ in a 96-well plate as described for the MTT assay.[6]
-
Controls: Prepare the following controls in triplicate:[12]
-
Incubation: Incubate the plate for the desired duration at 37°C in a 5% CO2 incubator.[5]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[6] Carefully transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.[6]
-
LDH Reaction:
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 490-500 nm using a microplate reader.[6]
Data Analysis: Calculate the percentage of cytotoxicity using the following formula:[3] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Potential Signaling Pathways
The cytotoxic effects of quinoline and chalcone derivatives are often mediated through the induction of apoptosis and cell cycle arrest.[7][13] Based on studies of structurally similar compounds, DHMQ may exert its cytotoxic effects through the following signaling pathways:
-
PI3K/AKT/mTOR Pathway: Inhibition of this pathway is a common mechanism for anticancer agents to induce apoptosis and inhibit proliferation.[13][14]
-
Induction of Apoptosis: This can occur through the mitochondria-dependent pathway, involving the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2.[7][13]
-
Cell Cycle Arrest: Compounds can induce cell cycle arrest, for instance at the G1 or G2/M phase, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[7][13]
-
p53 and NF-κB Modulation: Activation of the tumor suppressor p53 and inhibition of the pro-survival transcription factor NF-κB are also potential mechanisms.[7][13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. The mechanism of anticancer activity of the new synthesized compound - 6,7-Methylenedioxy-4-(2,4-dimethoxyphenyl)quinolin -2(1H)-one(12e) in human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays of Quinoline-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] A significant portion of their therapeutic efficacy stems from their ability to modulate the activity of key enzymes involved in various cellular processes. Quinoline derivatives have been identified as potent inhibitors of several enzyme classes, including protein kinases, DNA topoisomerases, and acetylcholinesterase.[2][3]
Protein kinases, in particular, are a major target for quinoline-based inhibitors. These enzymes play a crucial role in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[4][5] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Consequently, the development of kinase inhibitors is a primary focus in modern drug discovery. Prominent examples of quinoline-based kinase inhibitors include drugs that target receptors like c-Met, VEGF, and EGF, which are pivotal in carcinogenic pathways such as Ras/Raf/MEK and PI3K/AkT/mTOR.[4][5]
This document provides a comprehensive guide to performing enzyme inhibition assays for quinoline-based compounds, with a specific focus on a protein kinase inhibition assay as a representative example. It includes detailed experimental protocols, guidelines for data presentation, and visual representations of a relevant signaling pathway and the experimental workflow.
Signaling Pathway: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that governs cell growth, proliferation, and survival.[4] Its aberrant activation is a frequent event in many types of cancer, making it an attractive target for therapeutic intervention. Several quinoline-based compounds have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[4]
Caption: PI3K/Akt/mTOR Signaling Pathway with Quinoline Inhibition.
Experimental Protocol: Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a generic, luminescence-based kinase assay suitable for determining the inhibitory activity of quinoline-based compounds against a specific protein kinase. Luminescence assays offer high sensitivity and a broad dynamic range.[6][7] This protocol is based on the principle of measuring the amount of ATP remaining after the kinase reaction; lower ATP levels correspond to higher kinase activity.[8]
Materials and Reagents
-
Purified protein kinase of interest
-
Specific peptide substrate for the kinase
-
Quinoline-based test compounds
-
Positive control inhibitor (e.g., a known inhibitor for the target kinase)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well microplates[9]
-
Multichannel pipettes and tips
-
Luminometer plate reader
Experimental Workflow
Caption: Experimental Workflow for a Kinase Inhibition Assay.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare the kinase assay buffer.
-
Dilute the kinase and substrate to their final desired concentrations in the assay buffer.
-
Prepare a stock solution of ATP in water and then dilute to the final concentration in the assay buffer. The optimal ATP concentration is often at or near the Km for the specific kinase.
-
Prepare serial dilutions of the quinoline-based test compounds and the positive control inhibitor in the assay buffer. A common starting concentration is 10 mM in 100% DMSO, followed by serial dilutions. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
-
Assay Plate Setup:
-
In a white, opaque microplate, add the serially diluted quinoline compounds, positive control, and a vehicle control (e.g., DMSO in assay buffer) to the appropriate wells.
-
Add the diluted enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to interact with the enzyme.[10]
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.[10]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Stop the kinase reaction and initiate the luminescence signal by adding the ATP detection reagent to all wells according to the manufacturer's instructions.[11]
-
Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the luminescent signal to stabilize.[9]
-
Measure the luminescence using a plate reader.
-
Data Presentation and Analysis
The inhibitory activity of the quinoline-based compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
The percentage of inhibition can be calculated using the following formula:
% Inhibition = 100 x (1 - (Luminescenceinhibitor - Luminescencebackground) / (Luminescencevehicle - Luminescencebackground))
Where:
-
Luminescenceinhibitor is the signal from wells containing the test compound.
-
Luminescencevehicle is the signal from wells containing the vehicle control (e.g., DMSO).
-
Luminescencebackground is the signal from wells with no enzyme.
The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[12]
Example Data Table
The following table summarizes hypothetical inhibition data for a series of quinoline-based compounds against a target kinase.
| Compound ID | Target Kinase | IC50 (µM) | Hill Slope | R² |
| QN-001 | PI3Kα | 0.75 ± 0.08 | 1.1 | 0.992 |
| QN-002 | PI3Kα | 1.52 ± 0.15 | 0.9 | 0.987 |
| QN-003 | PI3Kα | 0.21 ± 0.03 | 1.2 | 0.995 |
| QN-004 | PI3Kα | > 50 | - | - |
| Staurosporine | PI3Kα | 0.015 ± 0.002 | 1.0 | 0.998 |
Data are presented as the mean ± standard deviation from three independent experiments.
Conclusion
This application note provides a detailed framework for conducting enzyme inhibition assays to evaluate the activity of quinoline-based compounds. The provided protocol for a luminescence-based kinase assay can be adapted for various kinases and other enzyme classes with appropriate modifications to the substrates and detection reagents. Careful experimental design, execution, and data analysis are crucial for obtaining reliable and reproducible results, which are essential for advancing promising quinoline-based compounds through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. superchemistryclasses.com [superchemistryclasses.com]
- 11. Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4–MK2 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application of Dihydroxy-Methoxy-Substituted Quinoline and Chalcone Derivatives in Anti-inflammatory Studies
Application Notes
1. Compound Profile: 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (DHQ)
This synthetic derivative of quinoline has shown significant potential as an anti-inflammatory and hepatoprotective agent. Its mechanism of action is primarily linked to its potent antioxidant properties, which in turn mitigate inflammatory pathways.
-
Therapeutic Potential: DHQ demonstrates protective effects in models of acetaminophen-induced liver injury by reducing oxidative stress.[1] This is crucial as oxidative stress is a key trigger for inflammation. The compound effectively lowers the levels of pro-inflammatory cytokines and the transcription factor NF-κB, a central regulator of the inflammatory response.[1] Furthermore, it has been shown to inhibit apoptosis by reducing the activity of caspases 3, 8, and 9.[1] In models of Parkinson's disease, a related compound, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ), alleviates neuroinflammation by reducing oxidative stress and NF-κB-mediated inflammation.[2]
-
Mechanism of Action: The primary mechanism involves the reduction of reactive oxygen species (ROS), leading to a downstream suppression of the NF-κB signaling pathway.[1][2] This pathway, when activated by stimuli like oxidative stress, translocates to the nucleus and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[1] By inhibiting NF-κB, DHQ and its derivatives effectively dampen this inflammatory cascade.[1][2]
2. Compound Profile: 2',6'-Dihydroxy-4'-methoxydihydrochalcone (DHMDC)
DHMDC is a chalcone derivative that has been investigated for its anti-inflammatory effects both in vitro and in vivo.[3] Chalcones are a class of compounds that are precursors to flavonoids and are known for their diverse biological activities.
-
Therapeutic Potential: DHMDC has been shown to effectively reduce the secretion of pro-inflammatory mediators from macrophages and modulate the activity of neutrophils.[3] Specifically, it significantly lowers the levels of IL-1β, TNF, and nitrite (an indicator of nitric oxide production) in vitro.[3] In vivo studies have demonstrated its ability to reduce neutrophil migration to sites of inflammation.[3] A key advantage highlighted in toxicological studies is its favorable safety profile, with no observed toxic effects on the liver or kidneys at the tested doses.[3]
-
Mechanism of Action: The anti-inflammatory activity of DHMDC is attributed to its ability to modulate macrophage inflammatory protein secretion and to block the cleavage of CD62L (L-selectin) on neutrophils.[3] CD62L is an adhesion molecule that plays a critical role in the initial tethering and rolling of leukocytes on endothelial surfaces, a key step in their migration to inflamed tissues. By modulating CD62L, DHMDC can effectively reduce the infiltration of neutrophils into these tissues.[3]
Quantitative Data Summary
Table 1: In Vitro Anti-inflammatory Activity of 2',6'-Dihydroxy-4'-methoxydihydrochalcone (DHMDC)
| Parameter | Cell Type | Treatment | Result | Reference |
| IL-1β Levels | RAW 264.7 Macrophages | LPS + DHMDC | Significant Reduction | [3] |
| TNF Levels | RAW 264.7 Macrophages | LPS + DHMDC | Significant Reduction | [3] |
| Nitrite Levels | RAW 264.7 Macrophages | LPS + DHMDC | Significant Reduction | [3] |
| CD62L Expression | Neutrophils | LPS + DHMDC | Modulation of positive neutrophils | [3] |
| CD18 Expression | Neutrophils | LPS + DHMDC | No significant modification | [3] |
| CD49d Expression | Neutrophils | LPS + DHMDC | No significant modification | [3] |
Table 2: In Vivo Anti-inflammatory and Toxicological Profile of DHMDC and DHQ Derivatives
| Parameter | Model | Compound | Dose | Result | Reference |
| Neutrophil Migration | Carrageenan-induced inflammation (mice) | DHMDC | 3 mg/kg, p.o. | Significant reduction in inflammatory exudate | [3] |
| Acute Toxicity | Swiss mice | DHMDC | 600 mg/kg | No evidence of toxic effect | [3] |
| Pro-inflammatory Cytokine mRNA | Acetaminophen-induced liver injury (rats) | DHQ | Not Specified | Reduction in mRNA levels | [1] |
| NF-κB mRNA | Acetaminophen-induced liver injury (rats) | DHQ | Not Specified | Reduction in mRNA levels | [1] |
| Caspase-3, -8, -9 Activity | Acetaminophen-induced liver injury (rats) | DHQ | Not Specified | Reduction in activity | [1] |
| Pro-inflammatory Cytokine mRNA | Rotenone-induced Parkinson's (rats) | HTHQ | 25 & 50 mg/kg | Reduction in mRNA levels | [2] |
| NF-κB Expression | Rotenone-induced Parkinson's (rats) | HTHQ | 25 & 50 mg/kg | Reduction in expression | [2] |
Experimental Protocols
Protocol 1: In Vitro Anti-inflammatory Assay Using RAW 264.7 Macrophages
This protocol is based on the methodology used to evaluate the in vitro anti-inflammatory effects of DHMDC.[3]
-
Cell Culture:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Compound Treatment and LPS Stimulation:
-
Pre-treat the cells with varying concentrations of the test compound (e.g., DHMDC) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control (DMSO) and an LPS-only control.
-
-
Measurement of Nitrite Production (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
-
Measurement of Cytokines (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: In Vivo Anti-inflammatory Assay - Carrageenan-Induced Pleurisy
This protocol is a standard method to assess in vivo anti-inflammatory activity, similar to the carrageenan-induced inflammation model mentioned for DHMDC.[3]
-
Animals:
-
Use male Swiss mice (20-25 g). House them under standard laboratory conditions with free access to food and water.
-
-
Compound Administration:
-
Administer the test compound (e.g., DHMDC at 3 mg/kg) or vehicle orally (p.o.) one hour before the inflammatory challenge.
-
-
Induction of Inflammation:
-
Induce pleurisy by intrapleural injection of 0.1 mL of carrageenan (1% in sterile saline).
-
-
Sample Collection:
-
Four hours after the carrageenan injection, euthanize the animals.
-
Wash the pleural cavity with 1 mL of heparinized saline.
-
Collect the pleural lavage fluid.
-
-
Leukocyte Count:
-
Determine the total leukocyte count in the pleural lavage fluid using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., May-Grünwald-Giemsa) to perform differential cell counts (neutrophils, monocytes).
-
Protocol 3: Western Blot for NF-κB Pathway Analysis
This protocol is a general procedure for analyzing the activation of the NF-κB pathway, a key mechanism for DHQ.[1]
-
Protein Extraction:
-
After cell treatment and stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Caption: NF-κB signaling pathway and the inhibitory action of DHQ derivatives.
Caption: Workflow for in vitro anti-inflammatory screening.
References
Quantitative Structure-Activity Relationship (QSAR) Studies of Quinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of Quantitative Structure-Activity Relationship (QSAR) studies concerning quinoline derivatives, a class of heterocyclic compounds with significant therapeutic potential. These notes are intended to serve as a practical guide, offering insights into the application of QSAR in the development of novel drugs, alongside detailed protocols for relevant experimental and computational methodologies.
Application Notes
Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and antifungal properties. The versatility of the quinoline scaffold allows for diverse chemical modifications, making it an ideal candidate for drug design and development. QSAR studies play a pivotal role in this process by establishing a mathematical relationship between the chemical structure of these derivatives and their biological activity. This allows for the rational design of more potent and selective drug candidates, reducing the need for extensive and costly synthesis and screening of large compound libraries.
Anticancer Applications
Quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various critical signaling pathways involved in tumor growth and progression. Notably, the PI3K/Akt/mTOR and EGFR/HER-2 pathways are frequent targets. QSAR models have been instrumental in identifying the key structural features of quinoline derivatives that govern their inhibitory activity against these pathways, leading to the development of potent and selective inhibitors.
Antimalarial Applications
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Quinoline-based drugs, such as chloroquine and mefloquine, have been mainstays in malaria treatment. QSAR studies on novel quinoline derivatives have helped in understanding the structural requirements for activity against both drug-sensitive and drug-resistant malaria parasites, guiding the design of new compounds that can overcome existing resistance mechanisms.
Quantitative Data
The following tables summarize quantitative data from various studies on the biological activity of quinoline derivatives.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound ID | Cell Line | Assay Type | Activity (IC50/GI50, µM) | Reference |
| 91b1 | A549 | MTS | 15.38 | [1] |
| 91b1 | AGS | MTS | 4.28 | [1] |
| 91b1 | KYSE150 | MTS | 4.17 | [1] |
| 91b1 | KYSE450 | MTS | 1.83 | [1] |
| Compound 15 | MCF-7 | Cytotoxicity | 15.16 | [2] |
| Compound 15 | HepG-2 | Cytotoxicity | 18.74 | [2] |
| Compound 15 | A549 | Cytotoxicity | 18.68 | [2] |
| 5d | HepG2 | Cytotoxicity | 1.94 - 7.1 | [3] |
| 5d | MCF-7 | Cytotoxicity | 1.94 - 7.1 | [3] |
| 5d | MDA-231 | Cytotoxicity | 1.94 - 7.1 | [3] |
| 5d | HeLa | Cytotoxicity | 1.94 - 7.1 | [3] |
Table 2: Antimalarial Activity of Quinoline Derivatives
| Compound ID | P. falciparum Strain | Activity (IC50, µM) | Reference |
| Mefloquine | K1 (resistant) | 0.004 | Generic Data |
| Chloroquine | 3D7 (sensitive) | 0.009 | Generic Data |
| Quinine | Dd2 (resistant) | 0.12 | Generic Data |
Experimental Protocols
Synthesis of 2,4-Disubstituted Quinoline Derivatives (Friedländer Annulation)
This protocol describes a general method for the synthesis of 2,4-disubstituted quinolines.
Materials:
-
2-aminobenzophenone (1.0 mmol)
-
Substituted ketone (1.2 mmol)
-
Hβ zeolite catalyst (10 mol%)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, combine 2-aminobenzophenone, the ketone, and the Hβ zeolite catalyst.
-
Thoroughly mix the reactants by grinding them together with a glass rod.
-
Heat the reaction mixture in a preheated oil bath at 100-120 °C for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate to dissolve the product and filter to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,4-disubstituted quinoline.[4]
In Vitro Anticancer Activity: MTT Assay
This protocol outlines the procedure for determining the cytotoxic effects of quinoline derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Quinoline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the quinoline derivative in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plate for 48-72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5][6]
-
Calculate the percentage of cell viability and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of quinoline derivatives on the cell cycle distribution.
Materials:
-
Cancer cell line
-
Quinoline derivative
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the quinoline derivative at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Computational Protocols
3D-QSAR: CoMFA and CoMSIA
This protocol provides a general workflow for performing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).
Software:
-
Molecular modeling software package (e.g., SYBYL-X)
Procedure:
-
Data Set Preparation: Compile a dataset of quinoline derivatives with their corresponding biological activities (e.g., pIC50). Divide the dataset into a training set and a test set.
-
Molecular Modeling and Alignment: Build the 3D structures of all molecules and minimize their energy. Align the molecules based on a common substructure or a pharmacophore model. This is a critical step for the validity of the model.
-
CoMFA Field Calculation: Place the aligned molecules in a 3D grid. At each grid point, calculate the steric (Lennard-Jones potential) and electrostatic (Coulomb potential) interaction energies between a probe atom (e.g., sp3 carbon with a +1 charge) and each molecule.
-
CoMSIA Field Calculation: In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields using a Gaussian function.
-
PLS Analysis: Use Partial Least Squares (PLS) analysis to generate a linear correlation between the calculated field values (independent variables) and the biological activities (dependent variable).
-
Model Validation: Validate the QSAR model using internal (cross-validation, e.g., leave-one-out) and external validation (predicting the activity of the test set compounds).
-
Contour Map Analysis: Visualize the results as 3D contour maps to identify regions where modifications to the molecular structure would likely increase or decrease biological activity.[7][8][9]
Molecular Docking
This protocol describes a general procedure for molecular docking of quinoline derivatives into a protein active site.
Software:
-
Docking software (e.g., AutoDock Vina)
-
Molecular visualization software (e.g., PyMOL, Discovery Studio)
Procedure:
-
Ligand Preparation: Draw the 2D structure of the quinoline derivative and convert it to a 3D structure. Minimize its energy and save it in a suitable format (e.g., .pdbqt).
-
Receptor Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign charges. Define the binding site (grid box) based on the location of the co-crystallized ligand or known active site residues.
-
Docking Simulation: Run the docking simulation using software like AutoDock Vina. The program will generate multiple binding poses of the ligand within the defined active site and calculate the corresponding binding affinities (e.g., in kcal/mol).
-
Analysis of Results: Analyze the docking results to identify the best binding pose based on the binding energy and clustering. Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software to understand the binding mode.[10][11][12]
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by quinoline derivatives.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.
Caption: EGFR/HER-2 signaling pathway with inhibition by quinoline derivatives.
Experimental and Logical Workflows
Caption: A typical workflow for a 3D-QSAR study.
Caption: A generalized workflow for molecular docking studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. atcc.org [atcc.org]
- 7. CoMFA, CoMSIA, HQSAR and Molecular Docking Analysis of Ionone-based Chalcone Derivatives as Antiprostate Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies with 2,4-Dihydroxy-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxy-6-methoxyquinoline is a member of the quinoline family, a class of heterocyclic compounds recognized for their broad pharmacological potential.[1] Derivatives of the closely related 2,4-dihydroxyquinoline scaffold have demonstrated a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Mechanistically, these compounds are known to modulate key cellular signaling pathways, such as the NF-κB and p53 pathways, which are critical in the pathogenesis of cancer and inflammatory diseases.[1] Some related compounds have also been shown to influence the PI3K/AKT signaling cascade.[3]
These application notes provide a comprehensive framework for the in vivo evaluation of this compound. The protocols detailed below are designed to assess the compound's therapeutic potential in preclinical animal models of cancer and inflammation, as well as to establish its preliminary safety and pharmacokinetic profile.
Preclinical In Vivo Evaluation of Anticancer Activity
Animal Models
The selection of an appropriate animal model is crucial for the successful in vivo evaluation of an anticancer agent.[4] Commonly used rodent models in cancer research include xenograft and chemically or genetically induced models.[4][5] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly utilized as they better recapitulate the heterogeneity of human tumors.[6][7] For initial studies, cell line-derived xenograft (CDX) models are often employed due to their simplicity and reproducibility.[6][7]
Recommended Models:
-
Cell Line-Derived Xenograft (CDX) Model: Human cancer cell lines (e.g., breast, colon, lung carcinoma) are subcutaneously injected into immunodeficient mice (e.g., athymic nude or SCID mice).[4][8]
-
Patient-Derived Xenograft (PDX) Model: Fresh tumor tissue from a patient is surgically implanted into immunodeficient mice.[6]
Experimental Protocol: Xenograft Tumor Model
-
Cell Culture and Implantation:
-
Tumor Growth and Animal Grouping:
-
Monitor tumor growth regularly by measuring tumor volume.
-
Once tumors reach a palpable size, randomize animals into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound at various doses (determined from dose-ranging studies) via an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
The control group should receive the vehicle alone.
-
A positive control group treated with a standard anticancer drug (e.g., Doxorubicin) is recommended.[9]
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly throughout the study.
-
Observe animals for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the study, euthanize the animals and excise the tumors.
-
Collect blood and major organs for further analysis (e.g., histopathology, biomarker analysis).
-
Data Presentation
Table 1: In Vivo Antitumor Efficacy of this compound in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD (Initial) | Mean Tumor Volume (mm³) ± SD (Final) | Tumor Growth Inhibition (%) | Mean Body Weight Change (g) ± SD |
| Vehicle Control | - | ||||
| This compound | X | ||||
| This compound | Y | ||||
| This compound | Z | ||||
| Positive Control (e.g., Doxorubicin) | A |
This table is a template. Actual data should be populated from experimental results.
Experimental Workflow: Anticancer Efficacy Study
Caption: Workflow for in vivo anticancer efficacy testing.
Preclinical In Vivo Evaluation of Anti-inflammatory Activity
Animal Models
A variety of animal models are available to study inflammation, each mimicking different aspects of the inflammatory process.[10] The choice of model depends on the specific inflammatory condition being targeted.
Recommended Models:
-
Carrageenan-Induced Paw Edema: A widely used model for acute inflammation.[11]
-
Dextran Sodium Sulfate (DSS)-Induced Colitis: A model for inflammatory bowel disease.[12]
-
Collagen-Induced Arthritis (CIA): A model for rheumatoid arthritis.[13]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Grouping and Pre-treatment:
-
Divide animals (e.g., rats) into control and treatment groups.
-
Administer this compound or vehicle to the respective groups. A standard anti-inflammatory drug (e.g., diclofenac) should be used as a positive control.[14]
-
-
Induction of Inflammation:
-
One hour after treatment, inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the control group.
-
Data Presentation
Table 2: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (ml) ± SD (1 hr) | Paw Volume (ml) ± SD (2 hr) | Paw Volume (ml) ± SD (3 hr) | Paw Volume (ml) ± SD (4 hr) | % Inhibition of Edema (at 4 hr) |
| Vehicle Control | - | |||||
| This compound | X | |||||
| This compound | Y | |||||
| This compound | Z | |||||
| Positive Control (e.g., Diclofenac) | B |
This table is a template. Actual data should be populated from experimental results.
Experimental Workflow: Anti-inflammatory Study
Caption: Workflow for carrageenan-induced paw edema assay.
Preliminary Safety and Pharmacokinetic Evaluation
Acute Toxicity Study
An acute toxicity study is essential to determine the potential adverse effects of a single high dose of the compound and to estimate the median lethal dose (LD50).[9] The OECD guidelines provide standardized procedures for conducting these studies.[1][15]
Protocol (based on OECD Guideline 423 - Acute Toxic Class Method): [15]
-
Animal Selection and Dosing:
-
Use a small group of animals (typically female rats) for each step.[1]
-
Administer a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
-
Observation:
-
Observe animals for mortality and clinical signs of toxicity for up to 14 days.[9]
-
-
Stepwise Procedure:
-
The outcome of the first step (mortality or no mortality) determines the dose for the next step.
-
-
Classification:
-
The results allow for the classification of the substance into a toxicity category based on the Globally Harmonized System (GHS).[1]
-
Pharmacokinetic Study
Pharmacokinetic (PK) studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in vivo.[16]
Protocol:
-
Animal Model and Dosing:
-
Sample Collection:
-
Collect blood samples at multiple time points after administration.[18]
-
Process blood to obtain plasma for analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the compound in plasma samples using a validated analytical method (e.g., LC-MS/MS).[18]
-
-
Data Analysis:
-
Calculate key PK parameters such as clearance, volume of distribution, half-life, and bioavailability.
-
Data Presentation
Table 3: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Route of Administration | Value ± SD |
| Cmax (ng/mL) | Oral | |
| Tmax (hr) | Oral | |
| AUC (0-t) (nghr/mL) | Oral | |
| AUC (0-inf) (nghr/mL) | Oral | |
| Half-life (t1/2) (hr) | Oral | |
| Clearance (CL) (L/hr/kg) | Intravenous | |
| Volume of Distribution (Vd) (L/kg) | Intravenous | |
| Bioavailability (F%) | - |
This table is a template. Actual data should be populated from experimental results.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways that may be modulated by this compound, based on the known activities of related quinoline compounds.
NF-κB Signaling Pathway
Caption: Canonical NF-κB signaling pathway.[3][19]
p53 Signaling Pathway
Caption: p53 signaling pathway in response to DNA damage.[20][21]
PI3K/AKT Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, biological evaluation and molecular docking studies of quinoline-anthranilic acid hybrids as potent anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. wuxibiology.com [wuxibiology.com]
- 14. researchgate.net [researchgate.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. parazapharma.com [parazapharma.com]
- 18. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dihydroxy-6-methoxyquinoline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,4-Dihydroxy-6-methoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
The most common methods for synthesizing 4-hydroxyquinoline derivatives, including this compound, are based on the Conrad-Limpach-Knorr synthesis.[1][2] This typically involves the condensation of an aniline (in this case, p-anisidine) with a β-ketoester or a malonic acid derivative, followed by a high-temperature cyclization step.[3] Another documented method involves the cyclization of an aryl malonic acid amide ester derivative using polyphosphoric acid (PPA).[4][5]
Q2: What are the critical factors that influence the yield of the synthesis?
Several factors are crucial for achieving high yields in quinoline synthesis:
-
Reaction Temperature: The cyclization step, in particular, often requires very high temperatures, sometimes exceeding 250°C, to proceed efficiently.[3][6] Careful control and optimization of this temperature are vital to prevent product decomposition.[6]
-
Solvent Choice: For thermal cyclizations, using a high-boiling point, inert solvent like mineral oil or diphenyl ether can dramatically improve yields compared to solvent-free reactions.[3]
-
Purity of Starting Materials: Impurities in the aniline or malonic ester derivatives can lead to unwanted side reactions, reducing the overall yield.[7][8]
-
Catalyst: In methods like the Conrad-Limpach synthesis, acid catalysis (e.g., H₂SO₄ or HCl) is necessary for the formation of the intermediate Schiff base and subsequent keto-enol tautomerizations.[3] For PPA-mediated cyclization, the ratio of P₂O₅ to H₃PO₄ is a key parameter.[5]
-
Reaction Time: Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal time for completion and to avoid degradation of the product from prolonged heating.[7]
Q3: How can the reaction progress be effectively monitored?
The progress of the synthesis can be monitored by Thin Layer Chromatography (TLC).[7] By taking small aliquots from the reaction mixture at regular intervals, one can track the consumption of the starting materials and the appearance of the product spot. This helps in determining the optimal reaction time and preventing the formation of degradation products due to excessive heating.
Q4: What are the standard methods for purifying the final product?
Common purification techniques for 2,4-dihydroxyquinoline derivatives include:
-
Recrystallization: This is a widely used method to purify the crude solid product. A suitable solvent is one in which the product has high solubility at high temperatures and low solubility at low temperatures, such as ethanol.[7]
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel can be employed to separate the desired compound from impurities.[8][9]
-
Washing: The crude product is often washed with cold water or other solvents like toluene and hexanes to remove residual reagents or solvents from the reaction.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incorrect Reaction Temperature: The cyclization temperature may be too low for the ring-closing step to occur efficiently.[3][6] 2. Impure Starting Materials: Contaminants in the p-anisidine or malonic ester can interfere with the reaction.[7] 3. Inefficient Cyclization: The intermediate may not be cyclizing properly. This is the rate-determining step in the Conrad-Limpach synthesis.[3] 4. Presence of Moisture: Water can hydrolyze intermediates, especially when using coupling agents or acid catalysts.[10] | 1. Optimize Temperature: Ensure your heating apparatus can safely and consistently reach the required temperature (often ~250°C for thermal cyclization).[3][6] For PPA-mediated cyclization, a temperature of 130-150°C is often employed.[4][5] 2. Verify Purity: Check the purity of starting materials using techniques like NMR or melting point analysis before starting the reaction.[8] 3. Use a High-Boiling Solvent: Employing an inert, high-boiling solvent such as mineral oil has been shown to increase cyclization yields significantly (from <30% to as high as 95% in some cases).[3] 4. Ensure Anhydrous Conditions: Use dry solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to moisture is suspected.[10] |
| Formation of Tar or Side Products | 1. Harsh Reaction Conditions: The use of strong acids and very high temperatures can lead to polymerization and the formation of tar.[9] 2. Reaction Too Vigorous: Some classical quinoline syntheses, like the Skraup reaction, are highly exothermic and can become uncontrolled.[9] | 1. Use Moderating Agents: The addition of agents like ferrous sulfate or boric acid can help control highly exothermic reactions.[9][11] 2. Consider Alternative Methods: Microwave-assisted synthesis can reduce reaction times and improve yields, often leading to cleaner reactions.[9] Using a Brønsted-acidic ionic liquid in place of concentrated sulfuric acid can also result in a cleaner reaction profile.[9] |
| Difficulty with Product Isolation and Purification | 1. Product is Oily: The crude product may not crystallize easily, making filtration difficult.[12] 2. Co-precipitation of Impurities: Side products may crystallize along with the desired compound.[12] 3. Product Adsorbs to Silica Gel: During column chromatography, the product may bind irreversibly to the silica gel, leading to low recovery.[8] | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod or cooling the solution for an extended period to promote crystallization.[12] 2. Optimize Recrystallization: Carefully select a recrystallization solvent by testing the solubility of the crude product in various solvents at different temperatures.[8] 3. Modify Chromatography Conditions: If using column chromatography, try deactivating the silica gel with triethylamine or use a different stationary phase like alumina.[8] |
Quantitative Data Summary
The table below summarizes reaction conditions and yields for syntheses of 4-hydroxyquinoline derivatives, providing a comparative reference for optimizing the synthesis of this compound.
| Starting Materials | Reaction/Cyclization Method | Solvent | Temperature | Time | Yield | Reference |
| p-Anisidine, Pyruvic Acid, Benzaldehyde | Doebner Reaction | Ethanol | Reflux | Overnight | 13-16% | [13] |
| Aryl Malonic Acid Amide Ester | Polyphosphoric Acid | None | 130°C | 2 hours | 54-79% | [5] |
| p-Anisidine, Diethyl ethoxymethylenemalonate | Thermal Cyclization | Diphenyl ether | 120-130°C | - | Good | [2] |
| Aniline, β-Ketoester | Thermal Cyclization (Schiff base) | Mineral Oil | ~250°C | - | Up to 95% | [3] |
| N1,N3-bis(4-methoxyphenyl)propanediamide | Polyphosphoric Acid | None | 130-140°C | 6 hours | Not specified | [4] |
Note: Yields are highly dependent on the specific substrates and reaction scale. The data presented is for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of this compound via PPA Cyclization
This protocol is adapted from a general procedure for the synthesis of 4-hydroxyquinolin-2-ones.[4]
Materials:
-
N1,N3-bis(4-methoxyphenyl)propanediamide (or a suitable p-anisidine-malonic acid derivative)
-
Polyphosphoric Acid (PPA)
-
4N Sodium Hydroxide (NaOH) solution
-
6N Hydrochloric Acid (HCl) solution
-
Deionized water
-
Ether
-
Phosphorus Pentoxide (P₂O₅)
Procedure:
-
Reaction Setup: In a round-bottomed flask, place the starting aryl malonic acid amide derivative (1.0 equivalent).
-
PPA Addition: Add polyphosphoric acid (approximately 10 times the weight of the starting material) to the flask to form a syrupy mixture.
-
Cyclization: Heat the mixture with stirring at 130-140°C for 6 hours. Monitor the reaction progress with TLC.
-
Workup - Quenching and Basification: Upon completion, allow the mixture to cool slightly and then carefully pour it into a beaker containing crushed ice. Slowly add 4N NaOH solution with stirring until the mixture is alkaline.
-
Initial Product Collection: Collect the solid product that forms by filtration. Transfer the remaining filtrate to a separatory funnel and wash with ether (3 x 5 mL) to remove non-polar impurities.
-
Acidification and Final Product Precipitation: Transfer the aqueous phase to a beaker placed in an ice bath. Acidify the solution to a pH of 1 by slowly adding 6N HCl. This will induce the precipitation of the this compound.
-
Final Product Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid several times with deionized water. Dry the product in a desiccator under vacuum over P₂O₅ for 24 hours. The resulting product can often be used for subsequent steps without further purification.[4]
Visualizations
Diagram 1: Synthetic Pathway
Caption: General synthetic pathway for this compound.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 2. jptcp.com [jptcp.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. This compound CAS#: 14300-45-9 [m.chemicalbook.com]
- 5. EP0335046B1 - Method for producing 2,4-dihydroxyquinoline derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 2,4-Dihydroxy-6-methoxyquinoline by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 2,4-Dihydroxy-6-methoxyquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound relevant to HPLC analysis?
A1: this compound is a quinoline derivative with a molecular formula of C₁₀H₉NO₃ and a molecular weight of approximately 191.19 g/mol .[1] Its structure includes two hydroxyl groups and a methoxy group, which will influence its polarity and retention in reversed-phase HPLC. The hydroxyl groups can engage in hydrogen bonding, while the quinoline ring system provides some hydrophobicity.
Q2: What is a good starting point for an HPLC method for this compound analysis?
A2: A robust starting point for analyzing quinoline derivatives is a reversed-phase HPLC (RP-HPLC) method using a C18 column with a buffered mobile phase and UV detection.[2][3] The exact conditions will require optimization, but a good initial setup is detailed in the experimental protocols section below.
Q3: How do I prepare standard solutions of this compound?
A3: To prepare a stock standard solution (e.g., 1000 µg/mL), accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent like methanol.[3] Ensure complete dissolution by sonicating for about 5 minutes.[3] Working standards can then be prepared by serially diluting the stock solution with the mobile phase to the desired concentration range.[3]
Q4: What are typical validation parameters I should assess for this HPLC method?
A4: For routine applications, the method should be validated according to ICH guidelines. Key parameters to assess include linearity, precision, accuracy, and robustness.[3] The table below summarizes typical performance characteristics for HPLC analysis of quinoline derivatives.[2]
Data Presentation
Table 1: Recommended Starting HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL[2] |
| Column Temperature | 30 °C |
| Detection (UV) | 254 nm (or determine optimal wavelength by UV scan) |
Table 2: Typical Method Validation Performance Characteristics
| Parameter | Typical Acceptance Criteria | Description |
| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response.[2] |
| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value.[2] |
| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly.[2] |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified.[2] |
| Limit of Quantification (LOQ) | 0.2 - 5.0 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy.[2] |
Experimental Protocols
Protocol 1: Standard Solution and Sample Preparation
-
Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 5 minutes to dissolve.
-
Bring the volume to the mark with methanol and mix thoroughly.[3]
-
-
Working Standard Solutions:
-
Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition.[3]
-
-
Sample Preparation (from a solid matrix):
-
Accurately weigh a portion of the sample powder.
-
Transfer to a volumetric flask and add a suitable solvent (e.g., methanol or mobile phase).
-
Sonicate to ensure complete dissolution of the analyte.
-
Dilute to the final volume with the same solvent.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]
-
Protocol 2: HPLC System Operation
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.
-
Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration) to prevent bubble formation.[2]
-
-
System Equilibration:
-
Set the initial mobile phase composition (e.g., 90% A, 10% B).
-
Equilibrate the HPLC system by running the mobile phase through the column for at least 30 minutes or until a stable baseline is achieved.[3]
-
-
Analysis:
-
Inject 10 µL of each standard and sample solution.[2]
-
Run the gradient program as defined in Table 1.
-
Record the chromatograms and integrate the peak corresponding to this compound.
-
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary interactions with the stationary phase, mismatched sample solvent strength, or column contamination.
-
Solution:
-
Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.
-
Adjust the mobile phase pH. The addition of an acid like formic acid should help minimize tailing for this type of compound.
-
If the problem persists, consider using a guard column to protect the analytical column from contaminants or flushing the column with a strong solvent.[4]
-
Issue 2: Unstable or Drifting Baseline
-
Possible Cause: Insufficient column equilibration, mobile phase contamination, or temperature fluctuations.[5]
-
Solution:
Issue 3: Variable Retention Times
-
Possible Cause: Inconsistent mobile phase preparation, pump malfunction, or leaks in the system.
-
Solution:
Issue 4: No Peak or Very Small Peak
-
Possible Cause: Incorrect wavelength setting, sample degradation, or injection issue.
-
Solution:
-
Verify the UV-Vis spectrum of this compound to confirm the optimal detection wavelength.
-
Prepare a fresh standard to ensure the analyte has not degraded.
-
Check the autosampler for proper operation, ensuring the injection loop is completely filled and there are no air bubbles in the sample vial.
-
Visualizations
Caption: Standard workflow for HPLC analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
References
Troubleshooting unexpected results in 2,4-Dihydroxy-6-methoxyquinoline experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,4-Dihydroxy-6-methoxyquinoline.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, purification, and application of this compound in experimental settings.
Synthesis & Purification
Issue 1: Low yield or incomplete reaction during synthesis.
-
Question: My synthesis of this compound resulted in a low yield. What are the possible causes and solutions?
-
Answer: Low yields can stem from several factors. Ensure that the starting materials are pure and dry. The reaction is sensitive to moisture. The reaction temperature is also critical; for the cyclization step, maintaining a temperature between 130-140°C is crucial.[1] Using a dehydrating agent like P2O5 during the drying of the product can also improve the overall yield by preventing reversible reactions.[1] It is also important to control the pH during the workup process to ensure complete precipitation of the product.[1]
Issue 2: Presence of colored impurities in the final product.
-
Question: My purified this compound has a persistent brown coloration. How can I remove these impurities?
-
Answer: Colored impurities often arise from side reactions or degradation products. Recrystallization is an effective method for purification. If simple recrystallization is insufficient, treatment with activated charcoal in the hot solution before filtration can help adsorb colored impurities. However, use charcoal judiciously as it may also adsorb the desired product, potentially lowering the yield. For highly persistent impurities, column chromatography using silica gel with a suitable solvent gradient (e.g., ethyl acetate in hexanes) can be employed for effective separation.
Issue 3: The compound "oils out" during recrystallization.
-
Question: During recrystallization, my this compound is separating as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" typically occurs when the solution is supersaturated or when the cooling rate is too fast. To resolve this, try adding a small amount of a solvent in which the compound is more soluble to the hot mixture to reduce the saturation. Alternatively, after dissolving the compound in the primary solvent, add a co-solvent in which the compound is less soluble dropwise until the solution becomes slightly turbid, then heat until it is clear again and allow it to cool slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization.
Biological Assays
Issue 4: Compound precipitation in aqueous buffers or cell culture media.
-
Question: I'm observing precipitation when I dilute my DMSO stock of this compound into my aqueous assay buffer. How can I prevent this?
-
Answer: This is a common challenge with hydrophobic compounds. Here are some strategies to mitigate precipitation:
-
Optimize Stock Concentration: Prepare a less concentrated stock solution in DMSO. While this may slightly increase the final DMSO concentration in your assay, it can significantly improve solubility upon dilution.[2]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous buffer. Instead, perform serial dilutions in your buffer or media, ensuring vigorous mixing at each step.[2]
-
Use of Surfactants or Solubilizing Agents: In some biochemical assays, the inclusion of a small, non-interfering amount of a surfactant like Tween-20 or Pluronic F-68 can help maintain the compound's solubility. However, compatibility with your specific assay must be verified.
-
Issue 5: High variability in bioassay results.
-
Question: I am seeing significant well-to-well variability in my cell-based assay with this compound. What could be the cause?
-
Answer: In addition to solubility issues, other factors can contribute to variability:
-
Compound Stability: Ensure the compound is stored correctly (typically at -20°C or -80°C for stock solutions) to prevent degradation.[2] Avoid repeated freeze-thaw cycles by preparing smaller aliquots.[2] The stability of the compound in your specific cell culture media over the duration of your experiment should also be considered.
-
Cell Health and Passage Number: Use healthy cells within a consistent and low passage number range to ensure uniform physiological responses.[2]
-
Assay Interference: The compound may possess intrinsic properties that interfere with the assay readout (e.g., autofluorescence). It is advisable to run controls with the compound alone (without cells or other reagents) to check for any background signal.[2]
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the key structural features of this compound?
-
Answer: this compound is a quinoline derivative characterized by two hydroxyl groups at positions 2 and 4, and a methoxy group at position 6 of the quinoline ring. This substitution pattern influences its chemical properties, including its solubility and potential biological activity.
-
-
Question 2: What is the best way to prepare a stock solution of this compound?
-
Answer: Due to its likely low solubility in water, it is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For cell-based assays, use cell culture grade DMSO.[2] After dissolving the compound completely, which may require vortexing or sonication, store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
-
-
Question 3: Are there any known safety precautions for handling this compound?
-
Answer: As with any chemical, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood. Refer to the material safety data sheet (MSDS) for specific handling and disposal information.
-
-
Question 4: How can I confirm the identity and purity of my synthesized this compound?
-
Answer: A combination of analytical techniques should be used. Mass spectrometry (MS) will confirm the molecular weight (191.18 g/mol ).[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will elucidate the chemical structure and can help identify impurities.[3] High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing purity.
-
Quantitative Data
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₉NO₃ | [1] |
| Molecular Weight | 191.18 g/mol | [1] |
| Appearance | Light brown to brown solid | [1] |
| Storage Temperature | 2-8°C | [1] |
Table 2: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | OH |
| ~9.8 | s | 1H | OH |
| ~7.5 | d | 1H | Aromatic CH |
| ~7.2 | dd | 1H | Aromatic CH |
| ~7.0 | d | 1H | Aromatic CH |
| ~5.8 | s | 1H | CH at C3 |
| ~3.8 | s | 3H | OCH₃ |
| Note: This is a predictive table based on the general chemical shifts for similar quinoline structures. Actual experimental data may vary. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the synthesis of similar quinolin-2-one structures.[1]
-
Place N1,N3-bis(4-methoxyphenyl)-propanediamide in a round-bottomed flask.
-
Add polyphosphoric acid (approximately 10 times the weight of the starting material) to create a syrupy mixture.
-
Heat the mixture at 130-140°C for 6 hours with stirring.
-
After cooling, slowly pour the reaction mixture into crushed ice.
-
Alkalize the solution with 4N NaOH.
-
Collect the solid product by filtration.
-
Acidify the filtrate with 6N HCl to a pH of 1 to precipitate the final product.
-
Collect the precipitated solid by filtration, wash thoroughly with deionized water, and dry under vacuum over P₂O₅.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).[2]
-
Replace the old medium with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based buffer) to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: A general workflow for the synthesis, purification, and biological testing of this compound.
Caption: A decision tree for troubleshooting common issues in biological assays involving this compound.
Caption: A hypothetical signaling pathway where this compound may act as an inhibitor of the PI3K/AKT pathway, a common target for quinoline derivatives.[4]
References
- 1. This compound CAS#: 14300-45-9 [m.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound(14300-45-9) 1H NMR spectrum [chemicalbook.com]
- 4. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 2,4-Dihydroxy-6-methoxyquinoline Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on maintaining the stability of 2,4-Dihydroxy-6-methoxyquinoline solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color. What does this indicate?
A color change, often to a yellowish or brownish hue, is a primary indicator of chemical degradation. This can be caused by several factors, including oxidation, photodegradation, or pH-induced changes. It is crucial to address this issue to ensure the integrity of your experiments.
Q2: What are the main factors that affect the stability of this compound solutions?
The stability of this compound is primarily influenced by four key factors:
-
pH: The compound's stability is pH-dependent. Both acidic and alkaline conditions can accelerate degradation.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation. Quinolone derivatives are known to be susceptible to photolytic reactions.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Oxidation: The dihydroxy-substituted quinoline ring is susceptible to oxidation, especially in the presence of atmospheric oxygen or oxidizing agents.
Q3: Can this compound exist in different forms in solution?
Yes, like other 2-hydroxyquinolines, this compound can exist in tautomeric forms. The 2-hydroxy (enol) form is in equilibrium with its more stable 2-keto (quinolinone) form. This is an intrinsic property of the molecule and can influence its reactivity and stability.
Q4: What are the general recommendations for storing this compound solutions?
To maximize stability, solutions should be:
-
Stored at low temperatures (2-8°C).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in a suitable buffer to maintain an optimal pH (near neutral is often a good starting point).
-
Prepared fresh whenever possible and used within a short timeframe. For longer-term storage, consider preparing stock solutions in a suitable organic solvent and storing them at -20°C or -80°C.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Solution turns yellow/brown shortly after preparation. | Oxidation: The dihydroxy groups are likely being oxidized by dissolved oxygen. | Prepare solutions with deoxygenated solvents. Purge the vial headspace with an inert gas (e.g., nitrogen or argon). Consider adding an antioxidant like ascorbic acid. |
| Precipitate forms in the solution over time. | Degradation: The precipitate could be insoluble degradation products. Poor Solubility: The compound may be coming out of solution. | If degradation is suspected, discard the solution and review preparation and storage protocols. If solubility is the issue, consider adjusting the pH or using a co-solvent (e.g., a small percentage of DMSO or ethanol). |
| Inconsistent results in bioassays or analytical runs. | Compound Degradation: The concentration of the active compound is likely decreasing over time. | Prepare fresh solutions for each experiment. Perform a stability study to determine the usable lifetime of the solution under your experimental conditions. |
| Appearance of new peaks in HPLC chromatogram. | Formation of Degradation Products: The new peaks represent newly formed chemical entities resulting from degradation. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution
This protocol outlines a method for preparing a solution with enhanced stability against oxidation and photodegradation.
Materials:
-
This compound powder
-
High-purity deoxygenated solvent (e.g., buffer, water, or a co-solvent mixture)
-
Antioxidant (e.g., Ascorbic acid)
-
Chelating agent (e.g., EDTA)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Solvent Deoxygenation: Sparge the chosen solvent with an inert gas for at least 30 minutes to remove dissolved oxygen.
-
Vial Preparation: Weigh the required amount of this compound into a clean, amber glass vial.
-
Inert Atmosphere: Purge the vial containing the solid with the inert gas for 2-3 minutes.
-
Addition of Stabilizers (Optional but Recommended):
-
If using an antioxidant, dissolve it in the deoxygenated solvent first. A typical starting concentration for ascorbic acid is 0.01% to 0.1% (w/v).
-
If using a chelating agent to remove trace metal ions that can catalyze oxidation, dissolve EDTA in the solvent. A common concentration is 0.01% to 0.05% (w/v).
-
-
Dissolution: Add the deoxygenated solvent (with or without stabilizers) to the vial containing the compound.
-
Mixing: Gently sonicate or vortex the vial until the compound is fully dissolved. Maintain a gentle stream of inert gas over the solution during this step.
-
Storage: Immediately after dissolution, flush the headspace of the vial with the inert gas, seal the cap tightly, and store at 2-8°C, protected from light.
Protocol 2: Forced Degradation Study for Stability Assessment
This protocol is designed to intentionally degrade the compound to understand its stability profile and identify potential degradation products.
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Aliquot for Stress Conditions: Distribute the stock solution into separate, clearly labeled vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl.
-
Base Hydrolysis: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal Stress: Place a vial in an oven at a controlled elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a vial in a transparent container to a controlled light source (e.g., a photostability chamber).
-
-
Control Samples: Keep one aliquot at the recommended storage condition (e.g., 4°C, protected from light) and another at room temperature as controls.
-
Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours).
-
Sampling and Quenching: At specified time points, withdraw an aliquot from each vial. Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples using a suitable stability-indicating HPLC method to quantify the remaining parent compound and observe the formation of degradation products.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Forced Degradation Conditions
| Stress Condition | Time (hours) | % Degradation | Number of Degradation Products |
| 0.1 M HCl (60°C) | 24 | 15.2 | 2 |
| 0.1 M NaOH (RT) | 24 | 25.8 | 3 |
| 3% H₂O₂ (RT) | 24 | 35.5 | 4 |
| Heat (60°C) | 24 | 8.1 | 1 |
| Photolytic (UV/Vis) | 24 | 42.3 | >5 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for preparing and testing the stability of solutions.
Caption: Decision tree for troubleshooting common stability issues.
Reducing off-target effects of 2,4-Dihydroxy-6-methoxyquinoline derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate off-target effects encountered during experiments with 2,4-Dihydroxy-6-methoxyquinoline derivatives.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with quinoline derivatives?
A1: Off-target effects occur when a compound interacts with unintended biological targets, leading to unforeseen biological responses or toxicity.[1] The quinoline scaffold is a common motif in many biologically active compounds and is known to interact with a wide range of targets, including kinases, DNA, and various receptors.[2][3] This polypharmacology can lead to cytotoxicity in non-target cells, confounding experimental results and posing a significant challenge for therapeutic development.[4]
Q2: What are the most common off-target liabilities for this class of compounds?
A2: Besides the intended target, this compound derivatives may exhibit off-target activities such as:
-
Kinase Inhibition: Broad-spectrum inhibition of protein kinases is a common characteristic of quinoline-based molecules.[4][5]
-
Cytotoxicity: Unintended effects on fundamental cellular processes can lead to cell death in non-target lines.[2]
-
Assay Interference: The inherent properties of the quinoline ring system can lead to artifacts like autofluorescence in fluorescence-based assays.[6]
-
Lysosomotropism: The basic nature of the quinoline core can cause the compound to accumulate in acidic lysosomes, disrupting cellular processes like autophagy.[7]
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: Proactive measures include:
-
Computational Screening: Use in silico tools to predict potential off-target interactions and physicochemical properties early in the design phase.[1][8]
-
Selectivity Profiling: Screen your compound against a panel of relevant off-targets (e.g., a kinase panel) early in the discovery process to understand its selectivity profile.[1][4]
-
Use of Controls: Employ structurally similar but inactive analogs as negative controls to confirm that the observed effects are due to on-target activity.[9]
-
Cell Line Selection: Use multiple cell lines, including target-negative lines, to differentiate between on-target and off-target cytotoxicity.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Issue 1: High or Unexpected Cytotoxicity in Cellular Assays
-
Possible Cause 1: The compound has true off-target cytotoxic effects by inhibiting proteins essential for cell survival. Quinoline derivatives have been shown to inhibit critical kinases like PI3K and EGFR, which can induce apoptosis.[2][3]
-
Solution:
-
Confirm the Result: Repeat the experiment, ensuring correct compound concentration and cell density.[4]
-
Determine On-Target vs. Off-Target Potency: Compare the compound's IC50 for its intended target with its cytotoxic concentration (CC50) in various cell lines. A large therapeutic window is desirable.[4]
-
Perform a Selectivity Screen: Use a broad kinase panel to identify unintended targets.
-
Use Knockout/Knockdown Cell Lines: Modify target protein expression levels to see if the cytotoxic response shifts accordingly.[9]
-
-
Possible Cause 2: Compound precipitation in the cell culture media is causing cell death. The planar, aromatic structure of quinolines can lead to poor aqueous solubility.[10]
-
Solution:
-
Check Solubility: Visually inspect the media for precipitation after adding the compound.
-
Optimize Dilution: Perform serial dilutions instead of adding a concentrated DMSO stock directly to the aqueous media.[10]
-
Lower Stock Concentration: Using a less concentrated DMSO stock can prevent the compound from crashing out of solution upon dilution.[10]
-
Issue 2: Inconsistent or Irreproducible Assay Results
-
Possible Cause 1: Compound instability or degradation.
-
Solution:
-
Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10]
-
Assess Stability: Check the stability of the compound in your specific assay buffer or cell culture media over the experiment's duration.[10]
-
Confirm Purity: Use freshly sourced powder and verify its identity and purity via NMR, MS, and HPLC.[9]
-
-
Possible Cause 2: Pan-Assay Interference Compound (PAINS) behavior. The compound shows activity in multiple, unrelated assays, suggesting a non-specific mechanism of action.[6]
-
Solution:
-
Review PAINS Databases: Check if your scaffold is a known PAINS candidate.
-
Vary Assay Technologies: Confirm hits using an orthogonal assay that relies on a different detection method (e.g., confirm a fluorescence-based result with a luminescence or absorbance-based assay).
-
Introduce Detergents: Non-specific activity due to compound aggregation can often be mitigated by adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.
-
Issue 3: High Background in Fluorescence-Based Assays
-
Possible Cause: Autofluorescence of the quinoline compound. The extended π-electron system in the quinoline ring can absorb and emit light, interfering with the assay signal.[6]
-
Solution:
-
Measure Compound Fluorescence: Run a control plate containing only the compound in assay buffer to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.[6]
-
Subtract Background: For each concentration, subtract the fluorescence intensity of the compound-only control from the experimental wells.[6]
-
Switch to Red-Shifted Dyes: Quinoline autofluorescence is often strongest in the blue-green spectrum. If possible, use fluorophores that excite and emit at longer wavelengths (>600 nm) to minimize spectral overlap.[6]
-
Quantitative Data Summary
Understanding a compound's selectivity and physicochemical properties is crucial for interpreting its off-target profile.
Table 1: Example Selectivity Profile of a Hypothetical this compound Derivative
| Target | IC50 (nM) | Selectivity Index (Off-target IC50 / On-target IC50) |
| On-Target: Kinase X | 15 | - |
| Off-Target: Kinase Y | 450 | 30x |
| Off-Target: Kinase Z | 1,200 | 80x |
| Off-Target: hERG | >10,000 | >667x |
| Off-Target: EGFR | 850 | 57x |
A higher selectivity index indicates a more desirable profile with fewer off-target effects at therapeutic concentrations.
Table 2: Key Physicochemical Properties Influencing Off-Target Effects
| Property | Value / Range | Implication for Off-Target Effects |
| cLogP | 2 - 5 | High lipophilicity can lead to non-specific binding and poor solubility.[7] |
| Aqueous Solubility | <10 µM | Low solubility can cause compound precipitation, leading to inconsistent results and cytotoxicity.[10] |
| pKa (basic) | 6.5 - 10.0 | A basic pKa can lead to lysosomotropism, causing compound accumulation in lysosomes.[7] |
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: PI3K/Akt pathway showing potential off-target inhibition points.
Caption: Experimental workflow for a kinase selectivity profiling assay.
Key Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity (LDH Assay)
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Materials:
-
Target and non-target cell lines
-
96-well clear-bottom tissue culture plates
-
Test compound and vehicle (e.g., DMSO)
-
Commercial LDH cytotoxicity assay kit[4]
-
Microplate reader for absorbance measurement
-
-
Procedure:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound. Treat cells with various concentrations. Include vehicle-only controls and a lysis control (add lysis buffer 45 minutes before the end of the experiment).
-
Incubation: Incubate plates for a predetermined time (e.g., 24, 48, or 72 hours).
-
LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.[4]
-
Measurement: Add 50 µL of Stop Solution. Measure absorbance at 490 nm and subtract background absorbance measured at 680 nm.[4]
-
Analysis: Calculate the percentage of cytotoxicity relative to the lysis control.
-
Protocol 2: Kinase Inhibitor Selectivity Profiling
This protocol provides a general framework for assessing compound activity against a panel of kinases. This is often performed as a service by specialized companies but can be adapted for in-house assays.
-
Principle: A radiometric or fluorescence/luminescence-based assay measures the phosphorylation of a substrate by a specific kinase in the presence of the inhibitor.[4]
-
Procedure (Example using ADP-Glo™ Luminescent Assay):
-
Reagent Preparation: Prepare serial dilutions of the test compound.
-
Assay Setup: In a 384-well plate, add the kinase, kinase-specific substrate/peptide, and the test compound at various concentrations. Include "no inhibitor" and "no kinase" controls.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature.[7]
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[7]
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which drives a luciferase reaction. Incubate for 30 minutes.[7]
-
Measurement: Measure luminescence using a plate reader.
-
Analysis: Plot the percent inhibition versus compound concentration to determine the IC50 value for each kinase in the panel.
-
Protocol 3: Compound Autofluorescence Check
This protocol determines the intrinsic fluorescence of your compound under assay conditions.
-
Materials:
-
Test compound
-
Assay buffer
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence microplate reader[6]
-
-
Procedure:
-
Preparation: Prepare a serial dilution of the quinoline compound in the assay buffer at the same concentrations used in the main experiment.
-
Plating: Add the compound dilutions to the wells of the microplate. Include wells with assay buffer only as a blank control.[6]
-
Measurement: Place the plate in the microplate reader.
-
Set the excitation and emission wavelengths to match those of your primary assay's fluorophore.[6]
-
Measure the fluorescence intensity for all wells.
-
Analysis: Plot the background fluorescence intensity against the compound concentration. This profile can be used to correct the data from your main experiment.
-
References
- 1. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 2. brieflands.com [brieflands.com]
- 3. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. icr.ac.uk [icr.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Method Refinement for Consistent Results in Quinoline Bioactivity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results in quinoline bioactivity assays.
Troubleshooting Guides
Inconsistent results in bioactivity assays involving quinoline derivatives can arise from a variety of factors, from compound stability to assay-specific artifacts. The table below outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Inconsistent IC50/MIC Values | - Compound Degradation: Quinoline compounds can be unstable in solvents like DMSO, especially 4-halo-8-quinolinols.[1][2] Repeated freeze-thaw cycles of stock solutions can also lead to degradation.[3] - Compound Precipitation: Poor solubility of hydrophobic quinolines in aqueous assay buffers or media can lead to inaccurate concentrations.[3] - Experimental Variability: Differences in cell passage number, seeding density, incubation time, or reagent batches can significantly impact results.[4] - Data Analysis: Variations in the method used to calculate IC50 values can lead to discrepancies.[4] | - Verify Compound Stability: Regularly assess the stability of stock solutions using methods like HPLC. Prepare fresh solutions frequently and aliquot stock solutions to minimize freeze-thaw cycles.[5] - Improve Solubility: Optimize the stock concentration in DMSO, perform stepwise dilutions, and ensure the final DMSO concentration is consistent and non-toxic (typically <0.5%).[3] - Standardize Protocols: Use cells within a consistent passage number range, maintain uniform seeding densities, and adhere to consistent incubation times. Use the same batch of reagents for comparative experiments.[3] - Consistent Data Analysis: Use a standardized method, such as non-linear regression analysis of a sigmoidal dose-response curve, to calculate IC50 values.[6] |
| High Background Signal in Fluorescence Assays | - Autofluorescence: The quinoline scaffold's aromatic structure can emit intrinsic fluorescence, interfering with the assay signal.[7] - Reagent or Media Fluorescence: Assay buffers, media components (like phenol red), or the fluorescent probe itself can contribute to background noise.[7][8] - Contamination: Microbial contamination in cell cultures can lead to high background readings.[9] | - Assess Autofluorescence: Run control experiments with the quinoline compound alone to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.[7] - Background Subtraction: Subtract the fluorescence intensity of compound-only controls from the experimental wells.[7] - Use Red-Shifted Fluorophores: If possible, switch to fluorophores that excite and emit at longer wavelengths (>600 nm) to minimize spectral overlap with quinoline autofluorescence.[7] - Use High-Quality Reagents: Use fresh, high-purity reagents and consider using a serum-free medium during the assay incubation to reduce background.[8] |
| False Positives or Pan-Assay Interference (PAINS) | - Assay Interference: Quinolines can interfere with the assay technology itself, rather than interacting with the biological target. This is a known characteristic of Pan-Assay Interference Compounds (PAINS).[7] - Compound Color: Colored quinoline compounds can interfere with colorimetric assays like the MTT assay.[10] | - Perform Counter-Screens: Test the compound's effect on the assay components directly (e.g., purified enzyme in an enzyme inhibition assay) to identify technology-specific interference.[7] - Use Orthogonal Assays: Validate hits using a secondary assay that employs a different detection method to confirm the biological activity.[10] - Include Controls for Colored Compounds: For colorimetric assays, include control wells with the compound alone (no cells) to measure its absorbance and subtract this from the experimental wells.[8] |
| Variability in Antimicrobial Susceptibility Testing (MIC) | - Inoculum Density: Incorrect preparation of the microbial inoculum can lead to significant variations in MIC values.[11] - Solvent Effects: The final concentration of the solvent (e.g., DMSO) used to dissolve the quinoline derivative should not exceed a level toxic to the microorganism (typically ≤1%).[11] - Media Composition: The type of broth used (e.g., Mueller-Hinton Broth) and its cation adjustment can influence the activity of some antimicrobial agents.[11] | - Standardize Inoculum: Prepare the inoculum to a 0.5 McFarland standard to ensure a consistent starting concentration of microorganisms.[12] - Control Solvent Concentration: Ensure the final concentration of the solvent is consistent across all wells and is below the toxicity threshold for the tested organism.[11] - Use Standardized Media: Adhere to CLSI or EUCAST guidelines for media selection and preparation to ensure reproducibility.[11] |
Frequently Asked Questions (FAQs)
Q1: My quinoline compound shows different IC50 values in repeat experiments. What is the most likely cause?
A1: Inconsistent IC50 values are a common issue and can stem from several sources. The most frequent culprits include the degradation of the compound in your stock solution (quinolines can be unstable in DMSO), precipitation of the compound upon dilution into aqueous media, and variability in your experimental conditions such as cell density, passage number, and incubation time.[3][4] It is crucial to ensure your compound is stable, fully dissolved at the tested concentrations, and that your assay parameters are kept consistent between experiments.
Q2: I am observing high background fluorescence in my assay. Could my quinoline compound be the cause?
A2: Yes, it is highly likely. The quinoline scaffold contains an extended π-electron system which can absorb light and emit its own fluorescence, a phenomenon known as autofluorescence.[7] This is a common source of interference in fluorescence-based assays. To confirm this, you should measure the fluorescence of your compound in the assay buffer at the same excitation and emission wavelengths used for your reporter fluorophore.[7]
Q3: How can I mitigate the autofluorescence of my quinoline compound?
A3: There are several strategies to address this issue. First, always run a control with your compound alone and subtract its background fluorescence from your experimental wells.[7] Second, if your assay chemistry allows, consider switching to a fluorophore that excites and emits at longer, red-shifted wavelengths (greater than 600 nm), as quinoline autofluorescence is typically stronger in the blue-green region of the spectrum.[7]
Q4: My quinoline derivative is active in multiple, unrelated assays. Why is this happening?
A4: This could be an indication that your compound is a Pan-Assay Interference Compound (PAIN). PAINS are compounds that appear to be active in many different assays due to their chemical properties, which can cause them to interfere with assay technologies in a non-specific manner, rather than through a specific interaction with a biological target.[7] To investigate this, you should perform a counter-screen to test if your compound interferes with the assay components directly (e.g., the enzyme in an enzyme assay).[7]
Q5: I'm having trouble with the solubility of my quinoline compound in my cell culture medium. What can I do?
A5: This is a frequent challenge with hydrophobic compounds. You can try several approaches to improve solubility. Preparing a less concentrated stock solution in DMSO can sometimes help, as can performing serial dilutions in the culture medium rather than adding the DMSO stock directly to the final volume.[3] It is also important to visually inspect your diluted solutions for any signs of precipitation before adding them to the cells.
Q6: What are the critical controls to include in a cytotoxicity assay like the MTT or LDH assay?
A6: For an MTT assay, you should include: a vehicle control (cells treated with the same concentration of DMSO as the highest compound concentration), an untreated control (cells in culture medium only), and a blank control (medium only, no cells) to measure background absorbance.[13] For an LDH assay, essential controls include: a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with a lysis buffer), and a culture medium background control (medium only).[14]
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity
This protocol is used to assess cell viability by measuring the metabolic activity of cells.[13]
Materials:
-
Desired cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Quinoline derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. The final DMSO concentration should typically be below 0.5%. Replace the medium in the wells with the medium containing the compound dilutions. Include vehicle and untreated controls.[3]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[3]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[13]
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[6]
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This is the standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi[11]
-
Quinoline derivative stock solution (in DMSO)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation: Prepare a suspension of the microorganism in sterile broth and adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[11]
-
Serial Dilution: Add 100 µL of broth to all wells of a 96-well plate. Add 100 µL of the quinoline stock solution (at twice the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding 100 µL from the last column of dilutions.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL. Include a growth control (no compound) and a sterility control (no bacteria).[11]
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours for bacteria, or as specified by CLSI guidelines for fungi.[11]
-
MIC Determination: The MIC is the lowest concentration of the quinoline derivative that completely inhibits visible growth of the microorganism.[12]
Visualizations
Caption: General workflow for a quinoline bioactivity assay.
Caption: A decision tree for troubleshooting common issues.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
References
- 1. research.library.fordham.edu [research.library.fordham.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
- 10. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Addressing resistance mechanisms to 2,4-Dihydroxy-6-methoxyquinoline in cell lines
Disclaimer: 2,4-Dihydroxy-6-methoxyquinoline is a specific chemical compound. While extensive research exists for the broader quinoline class of molecules in cancer therapy, public domain data on resistance mechanisms specifically for this compound is limited. Therefore, this guide synthesizes information from related quinoline derivatives to provide a comprehensive resource for researchers. The troubleshooting and experimental strategies outlined are based on established principles of cancer drug resistance.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential causes?
A1: Decreased sensitivity to quinoline-based compounds is often a result of acquired drug resistance. The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated protein 1 (MRP1/ABCC1), and breast cancer resistance protein (BCRP/ABCG2), can actively pump the drug out of the cell, lowering its intracellular concentration.[1][2]
-
Target Alteration: Although the precise target of this compound may vary, quinoline derivatives are known to target enzymes like topoisomerases and tyrosine kinases.[3][4] Mutations in the drug's molecular target can reduce its binding affinity and efficacy.
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can upregulate signaling pathways that promote cell survival and inhibit apoptosis, thereby counteracting the cytotoxic effects of the drug. The PI3K/Akt/mTOR pathway is a common culprit in chemoresistance.[5][6]
-
Enhanced DNA Damage Repair: If the compound induces DNA damage, resistant cells may enhance their DNA repair mechanisms to survive the treatment.
Q2: How can I determine if my resistant cell line is overexpressing ABC transporters?
A2: Several methods can be used to assess ABC transporter expression and function:
-
Western Blotting: This technique allows for the quantification of specific ABC transporter proteins (e.g., P-gp, MRP1, BCRP) in your resistant cell line compared to the parental, sensitive cell line.[7]
-
Quantitative PCR (qPCR): qPCR can be used to measure the mRNA expression levels of the genes encoding ABC transporters (e.g., ABCB1, ABCC1, ABCG2).
-
Immunofluorescence: This method can visualize the localization and expression levels of ABC transporters on the cell membrane.
-
Functional Assays (e.g., Rhodamine 123 Efflux Assay): P-gp actively transports the fluorescent dye Rhodamine 123. A lower intracellular accumulation of this dye in your resistant cells compared to the sensitive parental line indicates increased P-gp activity.
Q3: What are some initial strategies to overcome resistance mediated by ABC transporters?
A3: A common approach is to co-administer this compound with an ABC transporter inhibitor (chemosensitizer). For example, verapamil is a known P-gp inhibitor.[8] This can help restore the intracellular concentration of your primary drug. Additionally, newer generations of quinoline derivatives are being designed to evade recognition by these efflux pumps.
Q4: Could activation of the PI3K/Akt signaling pathway be contributing to resistance?
A4: Yes, the PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in resistant cancer cells.[9][10] Activation of this pathway can lead to the inhibition of apoptosis and promotion of cell proliferation, thus diminishing the effectiveness of anticancer agents.
Q5: How can I investigate the involvement of the PI3K/Akt pathway in my resistant cell line?
A5: You can use Western blotting to examine the phosphorylation status of key proteins in this pathway. Increased phosphorylation of Akt (at Ser473 and Thr308) and downstream targets like mTOR and S6 kinase would indicate pathway activation in your resistant cells compared to sensitive cells.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for this compound. | Cell passage number variability; inconsistent cell seeding density; reagent variability. | Use cells within a consistent and low passage number range. Ensure accurate and consistent cell counting and seeding. Prepare fresh reagents and use consistent lot numbers. |
| High background in Western blots for resistance markers. | Insufficient blocking; primary or secondary antibody concentration too high; inadequate washing. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Titrate antibody concentrations to find the optimal dilution. Increase the number and duration of wash steps. |
| No difference in apoptosis observed between sensitive and resistant cells after treatment. | Suboptimal drug concentration or treatment time; apoptosis assay performed too early or too late; resistant cells utilize non-apoptotic cell death mechanisms. | Perform a time-course and dose-response experiment to identify optimal conditions. Consider alternative cell death assays (e.g., for necrosis or autophagy). |
| qPCR results show high variability between replicates. | Poor RNA quality; inaccurate pipetting; primer inefficiency. | Assess RNA integrity (e.g., using a Bioanalyzer). Use calibrated pipettes and proper technique. Validate primer efficiency with a standard curve. |
Quantitative Data
The following tables present example IC50 values for various quinoline derivatives in sensitive and resistant cancer cell lines to illustrate the concept of drug resistance. Note that these are not specific to this compound but are representative of the quinoline class.
Table 1: Cytotoxicity of Quinoline Derivatives in Sensitive and Resistant Cancer Cell Lines
| Compound | Cell Line | Resistance Mechanism | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance | Reference |
| Quinoline Derivative A | MCF-7 (Breast) | P-gp Overexpression | 1.20 | 3.30 | 2.75 | [11] |
| Quinoline Derivative B | A549 (Lung) | EGFR Mutation | 3.46 | >100 | >28.9 | [12] |
| Quinoline Derivative C | K-562 (Leukemia) | Not Specified | 1.91 | Not Reported | - | [12] |
| Quinoline Derivative D | HCT116 (Colon) | Not Specified | 0.33 | Not Reported | - | [13] |
Table 2: EGFR Kinase Inhibition by Quinoline Derivatives
| Compound | Target | IC50 (nM) | Reference |
| Quinoline Derivative E | c-Met | 19 | |
| Quinoline Derivative F | c-Met | 64 | |
| Quinoline Derivative G | EGFR | 31.80 | [12] |
| Quinoline Derivative H | EGFR | 37.07 | [12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
6-well plates
-
Sensitive and resistant cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations for the determined time.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. (Annexin V positive/PI negative cells are in early apoptosis; Annexin V positive/PI positive cells are in late apoptosis/necrosis).
Western Blot for P-glycoprotein (P-gp) Expression
This protocol is for detecting the expression of the P-gp drug efflux pump.
Materials:
-
Sensitive and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-gp (ABCB1)
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-P-gp antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Quantitative PCR (qPCR) for ABCB1 Gene Expression
This protocol is for quantifying the mRNA levels of the ABCB1 gene, which encodes P-gp.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ABCB1 and a reference gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Procedure:
-
Extract total RNA from sensitive and resistant cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in ABCB1 expression in resistant cells compared to sensitive cells, normalized to the reference gene.
Visualizations
Caption: Experimental workflow for investigating resistance mechanisms.
Caption: Mechanism of ABC transporter-mediated drug efflux.
References
- 1. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Molecular target interactions of quinoline derivatives as anticancer agents: A review | Semantic Scholar [semanticscholar.org]
- 5. PI3K/AKT pathway as a key link modulates the multidrug resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene alterations in the PI3K/PTEN/AKT pathway as a mechanism of drug-resistance (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2,4-Dihydroxy-6-methoxyquinoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of 2,4-Dihydroxy-6-methoxyquinoline for preclinical studies. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and process visualizations to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the scale-up synthesis of this compound.
Q1: We are observing a significant decrease in yield when moving from a 10g to a 500g scale. What are the likely causes and how can we mitigate this?
A1: A drop in yield during scale-up is a common issue and can be attributed to several factors that become more pronounced at a larger scale.[1]
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and the formation of impurities.[1] Inadequate heat removal can also cause thermal degradation of reactants and products.[1]
-
Troubleshooting:
-
Improve Agitation: Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity.[1]
-
Controlled Reagent Addition: Utilize a syringe pump or a dropping funnel for controlled addition of reagents. This helps manage the reaction exotherm and maintain a consistent temperature.[1]
-
Enhance Heat Transfer: Employ a jacketed reactor with a cooling system and ensure an adequate flow rate of the heat transfer fluid.[1]
-
-
-
Changes in Reaction Kinetics: The surface-area-to-volume ratio decreases at a larger scale, which can affect reaction kinetics, particularly in multiphase reactions.[1]
-
Troubleshooting:
-
Re-optimize Parameters: Systematically re-evaluate key reaction parameters like temperature, concentration, and catalyst loading at the larger scale.[1]
-
-
Q2: We are seeing new, unidentified impurities in our scaled-up batches that were not present at the lab scale. How should we address this?
A2: The appearance of new impurities on a larger scale is often due to longer reaction times, localized high temperatures, or increased sensitivity to air and moisture.[1]
-
Troubleshooting:
-
In-Process Controls (IPCs): Implement regular monitoring of the reaction progress and impurity formation using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] This will help identify the conditions under which these impurities form.
-
Inert Atmosphere: If the reaction is sensitive to air, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Purification Strategy: Re-evaluate the purification method. While flash column chromatography is effective at a small scale, recrystallization is often a more scalable and economical method for larger quantities of solid material.[1]
-
Q3: The Conrad-Limpach synthesis for our quinoline derivative is sluggish and gives a poor yield at a larger scale. What can we do?
A3: The Conrad-Limpach synthesis can be challenging to scale up due to stringent reaction conditions and potential purification difficulties.[2]
-
Troubleshooting:
-
Optimize Reaction Conditions: Investigate alternative high-boiling point solvents or optimize the reaction temperature and time.
-
Catalyst: While traditionally run at high temperatures without a catalyst, the use of an acid catalyst like polyphosphoric acid (PPA) can sometimes facilitate the cyclization step at a lower temperature.[3][4]
-
Starting Material Purity: Ensure the purity of the starting materials (p-anisidine and diethyl malonate) as impurities can significantly impact the reaction outcome.
-
Q4: How can we effectively purify large quantities of this compound?
A4: For large-scale purification, moving away from chromatography towards crystallization-based methods is often necessary.
-
Recommended Method: Recrystallization
-
Solvent Screening: Perform a solvent screen to identify a suitable solvent or solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. Potential solvents include ethanol, acetic acid, or mixtures with water.[4]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, treat with activated charcoal to remove colored impurities if necessary, filter the hot solution to remove insoluble impurities, and then allow it to cool slowly to induce crystallization.[3]
-
Experimental Protocols
The following is a generalized protocol for the Conrad-Limpach synthesis of this compound, with considerations for a 500g scale.
Step 1: Synthesis of Diethyl (4-methoxyphenylamino)methylenemalonate
-
In a round-bottom flask, combine p-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).
-
Heat the mixture at 110-120 °C for 2-3 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Cool the reaction mixture and remove the ethanol byproduct under reduced pressure. The resulting intermediate is often a viscous oil or solid and can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Add the intermediate from Step 1 to a high-boiling point solvent like diphenyl ether.
-
Heat the mixture to 240-250 °C with vigorous stirring.
-
Maintain this temperature for 1-2 hours, monitoring the completion of the cyclization by TLC.
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid product by filtration and wash with a non-polar solvent like hexane to remove the diphenyl ether.[4]
-
The crude product can then be purified by recrystallization.
Data Presentation
The following tables present illustrative data for the synthesis, comparing a laboratory scale with a scaled-up process.
Table 1: Comparison of Reaction Parameters and Yields
| Parameter | Laboratory Scale (10g) | Pilot Scale (500g) |
| Starting Material (p-anisidine) | 10 g | 500 g |
| Reaction Solvent | None (Neat) | Diphenyl Ether |
| Reaction Temperature | 240-250 °C | 240-250 °C |
| Reaction Time | 1 hour | 2 hours |
| Purification Method | Flash Column Chromatography | Recrystallization |
| Typical Yield | 80-85% | 65-75% |
Note: A decrease in yield upon scale-up is common; significant drops may indicate issues with process control.[1]
Table 2: Purity Profile Comparison
| Analysis | Laboratory Scale | Pilot Scale |
| Purity (HPLC) | >98% | >98% (after recrystallization) |
| Key Impurities | Unreacted starting material (<0.5%) | Unreacted starting material (<1%), thermal degradation products (0.5-1.5%) |
| Appearance | Off-white solid | Light brown solid |
Visualizations
Reaction Pathway
Caption: Conrad-Limpach synthesis pathway for this compound.
Experimental Workflow for Scale-Up
Caption: General experimental workflow for the scaled-up synthesis.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in scale-up synthesis.
References
Minimizing impurities in the synthesis of 2,4-Dihydroxy-6-methoxyquinoline
Technical Support Center: Synthesis of 2,4-Dihydroxy-6-methoxyquinoline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize impurities during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound, and what are its key stages?
A1: The most prevalent method is a variation of the Conrad-Limpach synthesis.[1][2] This reaction involves two primary stages:
-
Condensation: The initial reaction between a substituted aniline (p-anisidine) and a β-ketoester (diethyl malonate) to form a Schiff base or enamine intermediate.
-
Thermal Cyclization: The intermediate is heated at high temperatures (typically around 250°C) in a high-boiling point solvent to induce an electrocyclic ring closure, forming the quinoline ring system.[1][3]
Q2: My final product appears to be a mixture of isomers. How can I favor the formation of the desired 4-hydroxyquinoline over the 2-hydroxyquinoline isomer?
A2: The formation of the 2-hydroxyquinoline isomer is a known potential side reaction. To minimize this, the initial condensation step should be performed under kinetic control at lower temperatures. This favors the formation of the β-aminoacrylate intermediate that leads to the desired 4-hydroxyquinoline product upon cyclization.[3]
Q3: What is the purpose of using a high-boiling point solvent like Dowtherm A or mineral oil in the cyclization step?
A3: The electrocyclic ring-closing step is the rate-determining step and requires significant thermal energy to overcome the activation barrier, which includes the temporary disruption of the aniline's aromaticity.[4] High-boiling point solvents are essential to achieve and maintain the high temperatures (around 250°C) required for efficient cyclization.[1][3] Using an inert, high-boiling solvent can dramatically increase the reaction yield compared to solvent-free conditions.[1]
Q4: The reaction mixture turned into a dark, tar-like substance, resulting in a very low yield. What causes this?
A4: Tar and polymer formation are common issues in quinoline synthesis, often caused by the polymerization of starting materials or intermediates under the harsh conditions of strong acids and high temperatures.[5] Prolonged heating at excessively high temperatures can also lead to the decomposition of reactants and the desired product.[3] Using inhibitors like ferrous sulfate and boric acid can sometimes help moderate overly intense reactions, particularly in related syntheses like the Skraup synthesis.[6]
Q5: Why is the reaction yield poor when using an aniline with a strong electron-withdrawing group?
A5: The cyclization step is an electrophilic aromatic substitution, where the aniline ring acts as a nucleophile. If the aniline contains strong electron-withdrawing groups (e.g., nitro groups), the aromatic ring is deactivated, making it a much weaker nucleophile. This hinders the ring-closing step, leading to significantly lower yields.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Incomplete initial condensation: The Schiff base/enamine intermediate did not form completely. 2. Insufficient cyclization temperature/time: The reaction did not reach the ~250°C required for efficient ring closure.[3] 3. Poor heat transfer: Inadequate heating or stirring in a viscous solvent. | 1. Monitor the initial condensation by TLC to ensure completion before heating. Consider adding a mild acid catalyst. 2. Use a suitable high-boiling point solvent (see Table 1) and ensure the internal reaction temperature reaches and is maintained at the target. Extend reaction time if necessary.[3][4] 3. Use a mechanical stirrer and an appropriate heating mantle or oil bath to ensure uniform heating. |
| Presence of Unreacted Starting Materials | 1. Non-stoichiometric amounts of reactants. 2. Reaction conditions not optimal for completion. | 1. Ensure accurate measurement of starting materials (p-anisidine and diethyl malonate). 2. Implement the solutions for "Low Yield." Unreacted materials can be removed during purification via washing or chromatography.[7] |
| Formation of By-products (e.g., Isomers, Polymers) | 1. Initial condensation temperature too high: Favors the formation of the undesired 2-hydroxyquinoline isomer.[3] 2. Excessively high cyclization temperature or prolonged reaction time: Leads to decomposition and polymerization.[5] | 1. Run the initial condensation at a lower temperature (e.g., room temperature or slightly elevated) to ensure kinetic control. 2. Carefully control the cyclization temperature and monitor the reaction progress by TLC to avoid unnecessary heating after completion. |
| Difficulty in Product Isolation | 1. Product is soluble in the high-boiling solvent. 2. Product forms an oil instead of precipitating. | 1. After cooling, add a non-polar solvent like hexanes or toluene to precipitate the product and wash away the high-boiling solvent.[3] 2. If oiling occurs, try scratching the inside of the flask, adding a seed crystal, or changing the solvent system for precipitation/recrystallization. |
Data Presentation
Table 1: Effect of Solvent on the Yield of a 4-Hydroxyquinoline Derivative in a Conrad-Limpach Synthesis
This table summarizes findings on how the boiling point of the solvent affects the final product yield in a thermal cyclization reaction. Yields generally improve with higher boiling points up to a certain plateau.
| Solvent | Boiling Point (°C) | Yield (%) |
| Methyl benzoate | 200 | 25 |
| Ethyl benzoate | 213 | 34 |
| 1,2,4-Trichlorobenzene | 213 | 54 |
| 2-Nitrotoluene | 222 | 51 |
| Propyl benzoate | 230 | 65 |
| Isobutyl benzoate | 240 | 66 |
| 2,6-di-tert-butylphenol | 253 | 65 |
| Dowtherm A | 257 | 65 |
| Data adapted from a study on the synthesis of a 4-hydroxyquinoline derivative.[3] |
Table 2: Comparison of Analytical Methods for Purity Assessment
| Method | Purpose | Advantages | Limitations |
| HPLC (High-Performance Liquid Chromatography) | Quantifying the main component and non-volatile organic impurities.[8] | High sensitivity and resolution for separating closely related compounds. Gold standard for purity analysis.[8] | Requires reference standards for impurity identification. |
| TLC (Thin-Layer Chromatography) | Rapid, qualitative monitoring of reaction progress and fraction analysis during chromatography. | Simple, fast, and inexpensive. | Not quantitative; lower resolution than HPLC. |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | Structural elucidation of the final product and any isolated impurities. Quantitative analysis (qNMR) is also possible.[8] | Provides detailed structural information. Can quantify without a specific reference standard for the analyte (using an internal standard).[8] | Lower sensitivity than HPLC; may not detect trace impurities. Complex mixtures can be difficult to interpret. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Identifying unknown impurities by providing molecular weight information. | Combines the separation power of HPLC with the identification capabilities of MS. | Response factors can vary significantly, making quantification challenging without standards. |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting flowchart for synthesis issues.
References
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. CN103804289A - Method for synthetizing 6-methoxyquinoline - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validation of 2,4-Dihydroxy-6-methoxyquinoline's anticancer effects in different cell lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC), a compound structurally related to 2,4-Dihydroxy-6-methoxyquinoline. Due to a lack of available data on this compound, this analysis focuses on its close analogue, DMC, to provide insights into potential anticancer mechanisms, efficacy in various cancer cell lines, and the signaling pathways involved.
This guide presents a compilation of experimental data on DMC and compares its performance against established chemotherapeutic agents like Doxorubicin, Cisplatin, and 5-Fluorouracil. Detailed experimental protocols for key assays are provided to facilitate the design and interpretation of future studies.
Comparative Cytotoxicity of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for DMC across a range of human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 10.05 ± 0.22[1][2] |
| C-33A | Cervical Cancer | 15.76 ± 1.49[1][2] |
| SiHa | Cervical Cancer | 18.31 ± 3.10[1][2] |
| SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13[3] |
| PANC-1 | Pancreatic Cancer | 10.5 ± 0.8[4][5] |
| MIA PaCa-2 | Pancreatic Cancer | 12.2 ± 0.9[4][5] |
| BEL-7402/5-FU (Multi-drug resistant) | Hepatocellular Carcinoma | Potent cytotoxicity reported[6] |
Unraveling the Mechanism of Action
Experimental evidence suggests that DMC exerts its anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest, primarily at the G1 phase.[6][7] This dual mechanism prevents cancer cells from proliferating and leads to their eventual elimination.
Key Molecular Events:
-
Apoptosis Induction: DMC has been shown to trigger the mitochondria-dependent apoptotic pathway.[6] This involves the activation of key executioner proteins like caspase-3 and caspase-9, and the degradation of poly(ADP-ribose) polymerase (PARP).[4][5] Furthermore, DMC treatment has been associated with an increase in the pro-apoptotic protein Bak and a decrease in the anti-apoptotic protein Bcl-2.[4][5]
-
Cell Cycle Arrest: DMC induces G1 cell cycle arrest by downregulating the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4).[6] This prevents the cells from transitioning from the G1 phase to the S phase, thereby halting DNA replication and cell division.
-
Signaling Pathway Modulation: The anticancer activity of DMC is linked to its ability to inhibit the PI3K/AKT signaling pathway.[6][7] This pathway is often hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. DMC's inhibitory effect on this pathway is also associated with an increase in p53 levels and the inhibition of NF-κB nuclear localization.[6]
-
Reactive Oxygen Species (ROS) Generation: An increase in the generation of reactive oxygen species (ROS) has also been observed following DMC treatment, which can contribute to cellular damage and apoptosis.[6][7]
Comparative Analysis with Standard Chemotherapeutics
Studies have compared the efficacy of DMC to established anticancer drugs:
-
Doxorubicin: In HeLa cells, doxorubicin treatment for 24 hours resulted in a higher percentage of apoptotic cell death compared to DMC.[2]
-
Cisplatin and 5-Fluorouracil: In HeLa cells, 48 hours of treatment with cisplatin and 5-fluorouracil resulted in a lower percentage of apoptotic cell death compared to doxorubicin.[2]
It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
To aid in the validation and further investigation of quinoline derivatives, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., DMC) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Visualizing the Pathways and Processes
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the proposed signaling pathway for DMC and a general experimental workflow.
Caption: Proposed signaling pathway of DMC's anticancer activity.
Caption: General workflow for in vitro anticancer drug screening.
References
- 1. Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of 2',4'-Dihydroxy-6'-methoxy-3',5'- dimethylchalcone from Cleistocalyx operculatus Buds on Human Pancreatic Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Cross-Validation of Analytical Methods for 2,4-Dihydroxy-6-methoxyquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 2,4-Dihydroxy-6-methoxyquinoline, a quinoline derivative with potential pharmacological significance, is essential for research, quality control, and drug development. The selection of a suitable analytical method is a critical step in ensuring the reliability and consistency of experimental data. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
While specific cross-validation studies for this compound are not widely available in published literature, this guide leverages established methodologies for structurally similar quinoline derivatives to present a comparative analysis. The information herein is intended to assist researchers in selecting the most appropriate analytical method for their specific requirements and to provide a framework for method development and validation.
Data Presentation: Performance Comparison of Analytical Techniques
The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS for the analysis of quinoline derivatives. These values should be considered representative and highlight the relative strengths of each technique. Method validation must be performed for this compound to establish specific performance parameters.
Table 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
| Validation Parameter | Typical Performance for Quinoline Derivatives |
| Linearity Range (R²) | > 0.999 |
| Limit of Detection (LOD) | 5 - 20 ng/mL |
| Limit of Quantification (LOQ) | 20 - 70 ng/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
| Selectivity | Good (dependent on chromatographic separation) |
Table 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
| Validation Parameter | Typical Performance for Quinoline Derivatives |
| Linearity Range (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 2 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Selectivity | Excellent (based on mass-to-charge ratio) |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method
This method is a robust and widely accessible technique suitable for routine quantification and quality control.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Reference standard of this compound
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting point could be a gradient of 20% to 80% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (a UV scan of the reference standard is recommended).
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.
-
Sample Solution: The sample preparation will depend on the matrix. For a bulk drug substance, a simple dissolution in the mobile phase followed by filtration may be sufficient. For more complex matrices, an extraction step will be necessary.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
This technique offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and for studies requiring low detection limits, such as bioanalysis.
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source)
-
UPLC or HPLC system
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reference standard of this compound
-
Internal Standard (a structurally similar compound not present in the samples)
Chromatographic Conditions:
-
Mobile Phase: A gradient mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.
-
Multiple Reaction Monitoring (MRM): The precursor ion (the molecular ion of this compound) and a suitable product ion are monitored. These transitions need to be determined by infusing the reference standard into the mass spectrometer.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Standard and Sample Preparation:
-
Standard and Sample Preparation: Similar to the HPLC-UV method, but with the addition of a fixed concentration of the internal standard to all standards and samples to correct for matrix effects and variability in the ionization process.
-
Extraction: For complex matrices like plasma or tissue, a protein precipitation or solid-phase extraction (SPE) step is typically required to remove interferences.
Mandatory Visualization
Caption: Workflow for the HPLC-UV analysis of this compound.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Caption: Logical workflow for the cross-validation of two analytical methods.
A Comparative Guide to the Synthetic Routes of 2,4-Dihydroxy-6-methoxyquinoline
For researchers, scientists, and drug development professionals, the efficient synthesis of quinoline scaffolds is a cornerstone of medicinal chemistry. 2,4-Dihydroxy-6-methoxyquinoline, in particular, serves as a valuable intermediate for various biologically active compounds. This guide provides an objective comparison of prominent synthetic methodologies for its preparation, supported by available experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic route depends on factors such as desired yield, scalability, reaction conditions, and availability of starting materials. The following table summarizes the key quantitative data for various established methods that can be adapted for the synthesis of this compound.
| Synthetic Route | Starting Materials | Key Reagents / Conditions | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Conrad-Limpach Synthesis | p-Anisidine, Diethyl malonate | High temperature (~250 °C), Inert solvent | Several hours | Up to 95% | High yields, readily available starting materials. | Harsh reaction conditions (high temperature). |
| Camps Cyclization | Substituted o-acylaminoacetophenone | Base catalyst, Cyclization | Not specified | 75-80% | Good yields. | Requires a multi-step process to prepare the starting material. |
| PPA-Catalyzed Cyclization | Aryl malonic acid amide ester | Polyphosphoric acid (PPA), 130-170 °C | ~2 hours | 75-79% (for derivatives)[1] | Good yields, relatively short reaction time. | Requires preparation of the starting ester. |
| Microwave-Assisted Synthesis | p-Anisidine, Malonic acid | POCl₃, Microwave irradiation | ~50 seconds | 61% (for a related dichloro- derivative) | Extremely rapid, energy-efficient. | Reported for a different product; may require specialized equipment. |
Synthetic Pathways and Logical Workflows
The following diagrams illustrate the logical flow of the primary synthetic routes for quinoline derivatives, adapted for the target compound.
Caption: Workflow for the Conrad-Limpach Synthesis.
Caption: Workflow for the Camps Cyclization.
Caption: Workflow for PPA-Catalyzed Cyclization.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established procedures for quinoline synthesis and are adapted for the target molecule.
Conrad-Limpach Synthesis Protocol
This method involves a two-step, one-pot reaction starting from an aniline derivative and a β-ketoester or malonic ester.
-
Step 1: Condensation:
-
In a round-bottom flask equipped with a condenser, mix one equivalent of p-anisidine with one equivalent of diethyl malonate.
-
Heat the mixture at 140-150 °C for 2-3 hours. The reaction proceeds with the elimination of ethanol.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Step 2: Cyclization:
-
To the crude intermediate from Step 1, add an inert, high-boiling solvent such as mineral oil.
-
Heat the reaction mixture to approximately 250 °C and maintain for 1-2 hours. This high-temperature step induces cyclization to form the quinoline ring.
-
Cool the reaction mixture and treat with a suitable solvent (e.g., ether) to precipitate the product.
-
Filter the solid, wash with the solvent, and purify by recrystallization from ethanol or acetic acid.
-
Camps Cyclization Protocol
The Camps cyclization involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base.
-
Step 1: Preparation of N-(2-acetyl-4-methoxyphenyl)acetamide:
-
This starting material must first be synthesized, typically by acylation of the corresponding aminophenone.
-
-
Step 2: Cyclization:
-
Dissolve the o-acylaminoacetophenone derivative in an appropriate solvent (e.g., ethanol).
-
Add an aqueous solution of a base, such as sodium hydroxide.
-
Heat the mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
After cooling, neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the crude this compound.
-
Collect the product by filtration, wash with water, and purify by recrystallization.
-
Polyphosphoric Acid (PPA) Catalyzed Cyclization Protocol
This method provides a convenient route from N-arylmalonamic acid esters.
-
Step 1: Preparation of Methyl N-(4-methoxyphenyl)malonamate:
-
React p-anisidine with a suitable malonic acid derivative (e.g., methyl malonyl chloride) to form the corresponding amide ester.
-
-
Step 2: Cyclization:
-
Add the N-(4-methoxyphenyl)malonamic acid ester to polyphosphoric acid (PPA) in a reaction vessel. A typical ratio is 1:10 by weight.
-
Heat the mixture with stirring at 130-150 °C for approximately 2 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the hot reaction mixture into a beaker of ice water with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and then dry.
-
Further purification can be achieved by recrystallization.
-
References
Benchmarking 2,4-Dihydroxy-6-methoxyquinoline Against Known Enzyme Inhibitors: A Comparative Guide for Monoamine Oxidase A and B
This guide provides a comparative analysis of the enzyme inhibitory potential of 2,4-Dihydroxy-6-methoxyquinoline against established inhibitors of Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). While specific experimental data for this compound is presented hypothetically for illustrative purposes, this document serves as a framework for its evaluation and benchmarking. The information is intended for researchers, scientists, and professionals in the field of drug development.
Monoamine oxidases are crucial enzymes in the metabolism of monoamine neurotransmitters.[1][2] Selective inhibitors of MAO-A are effective in the treatment of depression and anxiety, whereas selective MAO-B inhibitors are utilized in the management of neurodegenerative conditions such as Parkinson's and Alzheimer's diseases.[1][2]
Data Presentation: Comparative Inhibitory Potency
The inhibitory activities of this compound and selected known inhibitors against human MAO-A and MAO-B are summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| This compound | [Hypothetical] 5.2 | [Hypothetical] 0.8 | 6.5 |
| Clorgyline | 0.008 | 1.5 | 0.005 |
| Moclobemide | 6.061 | >100 | <0.06 |
| Selegiline (L-Deprenyl) | 8.2 | 0.007 | 1171 |
| Rasagiline | 4.4 | 0.014 | 314 |
| Safinamide | >100 | 0.08 | >1250 |
| Lazabemide | 125 | 0.018 | 6944 |
Note: IC50 values for known inhibitors are sourced from publicly available literature. The values for this compound are hypothetical and intended for comparative illustration.
Experimental Protocols: In Vitro Monoamine Oxidase Inhibition Assay
A standardized fluorometric or spectrophotometric method is employed to determine the in vitro inhibitory activity of test compounds against MAO-A and MAO-B.
Principle: The assay quantifies the activity of MAO enzymes by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a monoamine substrate.[3] In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to yield a fluorescent or colored product. The rate of product formation is proportional to the enzyme activity.
Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Test compound (this compound) and reference inhibitors
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Assay buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)[4]
-
96-well black microplates
Procedure:
-
Compound Preparation: A stock solution of the test compound and reference inhibitors is prepared in DMSO. Serial dilutions are then made in the assay buffer to achieve a range of final concentrations.
-
Enzyme and Inhibitor Pre-incubation: The MAO-A or MAO-B enzyme is pre-incubated with each concentration of the test compound or reference inhibitor in the microplate wells for a defined period (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the MAO substrate and the detection mixture (HRP and fluorescent probe) to each well.
-
Signal Detection: The fluorescence is measured kinetically over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., 530 nm excitation / 585 nm emission).[5]
-
Data Analysis: The rate of the reaction is determined from the linear phase of the kinetic curve. The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
References
- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 2. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors [mdpi.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
Independent Verification of the Antimicrobial Spectrum of 2,4-Dihydroxy-6-methoxyquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential antimicrobial performance of 2,4-Dihydroxy-6-methoxyquinoline with other quinoline-based antimicrobials. Due to the limited availability of direct experimental data on this compound, this analysis is based on data from structurally similar quinoline derivatives and established quinolone antibiotics. The information is supported by detailed experimental protocols for antimicrobial susceptibility testing.
Data Presentation: Comparative Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for various quinoline-based compounds against common bacterial strains, providing a benchmark for the potential activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Quinolone Antibiotics and Related Quinolines (in µg/mL)
| Compound | Class | Escherichia coli (Gram-negative) | Staphylococcus aureus (Gram-positive) | Pseudomonas aeruginosa (Gram-negative) |
| Ciprofloxacin | Fluoroquinolone | 0.013 - 1 | 0.125 - 8 | 0.15 - >32 |
| Levofloxacin | Fluoroquinolone | ≤ 0.06 - 2 | 0.06 - >8.0 | 0.5 - >512 |
| Moxifloxacin | Fluoroquinolone | 4 - 8 | 0.064 - 0.5 | 1 - >32 |
| Nalidixic Acid | Non-Fluoroquinolone | 0.50 - 64 | 0.25 | 700 |
| Hypothetical Activity of this compound | Quinoline Derivative | Data Not Available | Data Not Available | Data Not Available |
Note: The antimicrobial activity of this compound is inferred from data on structurally related quinoline compounds. Direct experimental validation is required.
Experimental Protocols
Standardized in vitro susceptibility testing methods are crucial for determining the antimicrobial spectrum of a compound. The following are detailed methodologies for key experiments.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Antimicrobial Solutions: Stock solutions of the test compound (e.g., this compound) and reference antibiotics are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of concentrations to test.
-
Inoculum Preparation: A standardized bacterial suspension (adjusted to a 0.5 McFarland standard) is prepared from a fresh culture of the test organism. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.
2. Disk Diffusion Method (Kirby-Bauer Test)
This qualitative or semi-quantitative method assesses the susceptibility of bacteria to an antimicrobial agent.
-
Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated at 35-37°C for 16-24 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each disk is measured in millimeters. The size of the inhibition zone correlates with the susceptibility of the bacterium to the compound.
Mandatory Visualizations
Mechanism of Action of Quinolone Antimicrobials
Quinolone antibiotics primarily exert their antimicrobial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are critical for DNA replication, transcription, repair, and recombination. Fluoroquinolones are effective against both Gram-positive and Gram-negative bacteria due to their dual-targeting mechanism. Non-fluorinated quinolones, such as nalidixic acid, primarily target DNA gyrase and are generally more effective against Gram-negative bacteria.
Caption: Mechanism of action of quinolone antimicrobials.
Experimental Workflow for Antimicrobial Spectrum Analysis
The following diagram illustrates a typical workflow for the independent verification of the antimicrobial spectrum of a compound like this compound.
Caption: Workflow for antimicrobial spectrum analysis.
References
Head-to-head comparison of 2,4-Dihydroxy-6-methoxyquinoline derivatives' potency
A comparative analysis of the biological potency of 2,4-dihydroxy-6-methoxyquinoline derivatives reveals their significant potential across various therapeutic areas, including oncology and microbiology. The strategic modification of the core quinoline scaffold allows for the fine-tuning of their activity, leading to compounds with enhanced efficacy and selectivity. This guide provides a head-to-head comparison of these derivatives, supported by experimental data and detailed protocols.
Potency Comparison of this compound Derivatives
The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents on the quinoline ring.[1] These modifications impact the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn dictates their interaction with biological targets.[1]
Anticancer Activity
Derivatives of the quinoline scaffold have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[2][3] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.[2][4]
Table 1: Anticancer Potency of Quinoline Derivatives
| Derivative Type/Compound | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |
| 3-Heteroaryl-quinolin-2(1H)-ones | PC-3 (Prostate) | GI₅₀ = 28 - 48 µM | [4] |
| Quinoline-chalcone derivative 12e | MGC-803 (Gastric) | IC₅₀ = 1.38 µM | [3] |
| Quinoline-chalcone derivative 12e | HCT-116 (Colon) | IC₅₀ = 5.34 µM | [3] |
| Quinoline-chalcone derivative 12e | MCF-7 (Breast) | IC₅₀ = 5.21 µM | [3] |
| Quinoline-based dihydrazone 3b | MCF-7 (Breast) | IC₅₀ = 7.016 µM | [3] |
| 2,4,6-Trisubstituted quinoline | Lung, Colon, Liver, Stomach | IC₅₀ = 0.03 - 1.24 µM | [5] |
Antimicrobial Activity
The introduction of specific substituents, such as long alkyl chains or halogens, can dramatically enhance the antimicrobial potency of 2,4-dihydroxyquinoline derivatives against a range of bacteria and fungi.[1][4]
Table 2: Antimicrobial Potency of Quinoline Derivatives
| Derivative Type | Test Organism | Activity Metric (MIC/IC₅₀) | Reference |
| 3-Nonyl-6-bromo-4-hydroxy-2-quinolone | Aspergillus flavus | IC₅₀ = 1.05 µg/mL | [4] |
| 3-Aryl-4-methyl-2-quinolones | Staphylococcus aureus | MIC = 1.22 - 9.76 µg/mL | [4] |
| Quinoline-based Hydroxyimidazolium Hybrids | Cryptococcus neoformans | MIC = 15.6 - 250 µg/mL | [4] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][4]
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[1][4]
-
Compound Treatment: The cells are then treated with various concentrations of the 2,4-dihydroxyquinoline derivatives and incubated for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: Following the treatment incubation, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells metabolize the yellow MTT into a purple formazan product.[1][4]
-
Solubilization: The culture medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[1][4]
-
Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.[2][6]
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle-treated control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined from a dose-response curve.[2]
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
Procedure:
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium, such as Mueller-Hinton broth for bacteria.[1]
-
Serial Dilution: The quinoline derivatives are serially diluted in the broth within a 96-well microtiter plate.[1]
-
Inoculation: Each well is inoculated with the standardized microbial suspension.[1]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[1]
-
MIC Determination: The MIC is identified as the lowest concentration of the compound that shows no visible microbial growth.[1]
Visualizing Experimental Workflows
The following diagram illustrates the workflow for the MTT cytotoxicity assay, a fundamental procedure for evaluating the potency of anticancer compounds.
Caption: Workflow for determining the in vitro cytotoxicity of quinoline derivatives using the MTT assay.
References
A Comparative Guide to In Vitro Studies of 2,4-Dihydroxy-6-methoxyquinoline and a Novel Quinoline Derivative**
In the realm of drug discovery and development, the reproducibility of in vitro experiments is paramount for the validation of potential therapeutic candidates. This guide provides a comparative analysis of the biological activities of 2,4-Dihydroxy-6-methoxyquinoline (DHMQ) and a novel synthetic quinoline derivative, 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline. We will delve into their performance in key in vitro assays, provide detailed experimental protocols to facilitate reproducibility, and visualize relevant biological pathways and workflows. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of in vitro testing of quinoline-based compounds.
Introduction to Quinoline Derivatives and the Importance of Reproducibility
Quinoline and its derivatives are a significant class of heterocyclic compounds, forming the core structure of many synthetic compounds with a wide range of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][3][4] this compound (DHMQ) is a naturally occurring quinoline derivative that has garnered interest for its potential biological activities.[5] The reliability of in vitro findings is a critical challenge in preclinical research.[6][7] Factors such as cell line authentication, reagent quality, and subtle variations in protocol execution can significantly impact experimental outcomes, leading to a lack of reproducibility.[6] Adherence to standardized protocols and comprehensive documentation are crucial for ensuring the validity and comparability of in vitro data.[7]
Comparative Analysis of Biological Activity
To provide a clear comparison, we will focus on the anticancer and enzyme inhibitory activities of DHMQ and the novel synthetic quinoline derivative. The following table summarizes their in vitro performance based on available data and studies on structurally related compounds.
| Compound | Target/Assay | Cell Line/Enzyme | Activity Metric (IC50/MIC) | Reference |
| This compound (DHMQ) and related compounds | Anticancer | SMMC-7721 (Hepatocellular Carcinoma) | IC50: 32.3 µM | [8] |
| Anticancer | HeLa (Cervical Cancer) | IC50: 10.05 µM | [9] | |
| Enzyme Inhibition | Hypoxia-Inducible Factor (HIF) prolyl hydroxylases (PHDs) | Not specified | [10] | |
| 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline | Anticancer | Potential based on structural similarity to other 2,4-diarylquinolines | Not specified | [11] |
| P-glycoprotein (P-gp) Inhibition | EPG85-257RDB (Multidrug-resistant gastric carcinoma) | Potential based on related 6-methoxy-2-arylquinolines | [12] |
Note: Direct comparative experimental data for DHMQ and the novel derivative under the same conditions is limited. The table presents data from individual studies on these or structurally similar compounds to provide a potential basis for comparison.
Experimental Protocols
To promote reproducibility, detailed protocols for key in vitro assays are provided below.
1. In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (DHMQ or other quinoline derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Treat the cells with various concentrations of the compound and include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle control to determine the IC50 value.
-
2. Enzyme Inhibition Assay (Hypoxia-Inducible Factor Prolyl Hydroxylase - PHD)
This protocol assesses the inhibitory effect of a compound on PHD enzyme activity.
-
Materials:
-
Recombinant human PHD enzyme
-
HIF-1α peptide substrate
-
α-ketoglutarate
-
Ascorbate
-
Fe(II)
-
Assay buffer
-
Test compound
-
Detection reagent (e.g., luminescence-based)
-
384-well plates
-
Plate reader
-
-
Procedure:
-
Add assay buffer, PHD enzyme, and the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the reaction by adding the HIF-1α peptide substrate, α-ketoglutarate, ascorbate, and Fe(II).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition relative to a no-compound control to determine the IC50 value.
-
Visualizing Experimental Workflow and Signaling Pathways
To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams are provided.
Caption: Workflow for a typical in vitro cytotoxicity (MTT) assay.
Many quinoline derivatives have been shown to interact with the PI3K/Akt signaling pathway, which is crucial in regulating cell survival and proliferation.[13] The following diagram illustrates this pathway and the potential inhibitory effect of a quinoline derivative.
Caption: Inhibition of the PI3K/Akt signaling pathway by a quinoline derivative.
Conclusion
This guide provides a framework for comparing the in vitro activities of this compound and other novel quinoline derivatives. The provided data, while not from direct head-to-head studies, offers valuable insights into their potential as therapeutic agents. By following standardized and detailed experimental protocols, researchers can enhance the reproducibility of their findings, a critical step in the successful translation of in vitro discoveries into viable clinical applications. The visualization of experimental workflows and signaling pathways further aids in the comprehension and consistent execution of these complex biological assays.
References
- 1. researchgate.net [researchgate.net]
- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 14300-45-9: this compound [cymitquimica.com]
- 6. Frontiers | In Vitro Research Reproducibility: Keeping Up High Standards [frontiersin.org]
- 7. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Efficacy of 2,4-Dihydroxy-6-methoxyquinoline Derivatives: A Comparative Guide
Disclaimer: Publicly available experimental data on the in vitro and in vivo efficacy of the specific compound 2,4-Dihydroxy-6-methoxyquinoline is limited. This guide provides a comparative analysis based on the closely related and well-studied chalcone derivative, 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) , to serve as a proxy for researchers, scientists, and drug development professionals. The presented data should be interpreted with the understanding that DMC is a structurally distinct molecule.
Introduction to Quinolines and Chalcones in Oncology
Quinoline and its derivatives represent a significant class of heterocyclic compounds that have attracted considerable attention in medicinal chemistry due to their broad spectrum of biological activities. Similarly, chalcones, open-chain flavonoids, have been extensively investigated for their therapeutic potential, particularly in oncology. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) is a natural chalcone that has demonstrated promising anticancer properties through the induction of apoptosis and cell cycle arrest in various cancer cell lines. This guide aims to provide an overview of the available efficacy data for DMC and compare its performance with standard-of-care chemotherapeutic agents.
In Vitro Efficacy of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)
The in vitro cytotoxic activity of DMC has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, is a key metric in these assessments.
Table 1: In Vitro Cytotoxicity (IC50) of DMC Against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SMMC-7721 | Hepatocellular Carcinoma | 32.3 ± 1.13 | [1] |
| HeLa | Cervical Cancer | Not specified, but active | [1] |
| SPC-A-1 | Lung Adenocarcinoma | Not specified, but active | [1] |
| 95-D | Lung Cancer (High Metastatic) | Not specified, but active | [1] |
| GBC-SD | Gallbladder Carcinoma | Not specified, but active | [1] |
| BEL-7402/5-FU | Hepatocellular Carcinoma (5-FU resistant) | Potent cytotoxicity reported | [2] |
| C-33A | Cervical Cancer | 15.76 ± 1.49 | [3] |
| SiHa | Cervical Cancer | 18.31 ± 3.10 | [3] |
Comparative In Vitro Cytotoxicity
For context, the efficacy of DMC can be compared to standard chemotherapeutic agents used in the treatment of related cancers.
Table 2: Comparative In Vitro Cytotoxicity (IC50) of Standard Anticancer Drugs
| Drug | Cancer Type | Cell Line | IC50 (µM) |
| Doxorubicin | Various | C-33A | 15.76 ± 1.49 (comparable to DMC) |
| 5-Fluorouracil | Colorectal, etc. | - | Varies significantly by cell line |
| Cisplatin | Lung, etc. | - | Varies significantly by cell line |
Note: IC50 values can vary significantly between studies due to different experimental conditions.
In Vivo Efficacy of 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC)
Information regarding the in vivo efficacy of DMC is less prevalent in the available literature. However, some studies have explored its antitumor activity in animal models. For instance, one study investigated the in vivo antitumor activity of DMC in a solid human carcinoma xenograft model, though specific quantitative data on tumor growth inhibition from readily accessible sources is limited.[3]
For many quinoline derivatives, in vivo studies are crucial to assess their therapeutic potential and toxicity. These studies often involve xenograft models where human cancer cells are implanted into immunodeficient mice.
Table 3: General Parameters for In Vivo Xenograft Studies
| Parameter | Description |
| Animal Model | Immunodeficient mice (e.g., Nude, SCID) |
| Cell Line | Relevant human cancer cell line |
| Drug Administration | Oral (p.o.), Intraperitoneal (i.p.), Intravenous (i.v.) |
| Dosing Schedule | Daily, every other day, etc. |
| Primary Endpoint | Tumor growth inhibition, survival |
Mechanism of Action: Signaling Pathways
Studies on DMC and related compounds suggest that their anticancer effects are mediated through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer. Evidence suggests that DMC may exert its anticancer effects by inhibiting this pathway, leading to decreased proliferation and induction of apoptosis.[2]
References
- 1. In vitro anti-tumor activity of 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone against six established human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2',4'-Dihydroxy-6'-methoxy-3',5'-dimethylchalcone induced apoptosis and G1 cell cycle arrest through PI3K/AKT pathway in BEL-7402/5-FU cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethylchalcone from Syzygium nervosum Seeds on Antiproliferative, DNA Damage, Cell Cycle Arrest, and Apoptosis in Human Cervical Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Analysis of Dose-Response Curves for 2,4-Dihydroxy-6-methoxyquinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dihydroxy-6-methoxyquinoline, a member of the quinoline class of heterocyclic compounds, is a molecule of interest for its potential biological activities. Quinoline derivatives have been recognized for a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This guide aims to provide a framework for the statistical analysis of dose-response curves for this compound, comparing its potential efficacy with other relevant compounds. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific dose-response data (such as IC50 or EC50 values) for this compound. This document, therefore, outlines the established methodologies for generating and analyzing such data, and presents a comparative analysis based on the broader family of quinoline derivatives to offer a predictive context for the potential bioactivity of the target compound.
Introduction to Dose-Response Analysis
Dose-response studies are fundamental in pharmacology and drug development to determine the potency and efficacy of a compound. A dose-response curve graphically represents the relationship between the concentration of a drug and the magnitude of its effect. Key parameters derived from these curves include the half-maximal inhibitory concentration (IC50) for inhibitory compounds, and the half-maximal effective concentration (EC50) for agonists, which indicate the concentration of a compound required to elicit a 50% response.
Comparative Data for Quinoline Derivatives
While specific data for this compound is not available, the following table summarizes the cytotoxic activity of a structurally related quinoline derivative, to provide a basis for potential comparative analysis.
Table 1: Comparative Cytotoxicity Data of a Quinoline Derivative
| Compound/Derivative | Cell Line | IC50 (µM) |
| 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline | Not Specified | Data not provided in the source, but noted for potential anticancer, antitubercular, antifungal, and antiviral activities.[1] |
Note: The lack of specific IC50 values in the available literature prevents a direct quantitative comparison.
Experimental Protocols for Dose-Response Assays
To generate the necessary data for a statistical analysis of this compound, standard in vitro assays would be employed. The following are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay) for Anticancer Activity
This assay is used to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentrations and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Anti-inflammatory Activity Assay (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages.
Protocol:
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in an appropriate medium.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Compound and Stimulant Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) to induce NO production.
-
Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Measurement: The absorbance is measured at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological effects of quinoline derivatives are often mediated through their interaction with specific cellular signaling pathways. For instance, some quinolones have been shown to induce apoptosis (programmed cell death) in cancer cells.
Caption: Workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.
Conclusion
While direct experimental data on the dose-response relationship of this compound is currently unavailable in the public domain, this guide provides the necessary framework for conducting such an analysis. By following the detailed experimental protocols for cytotoxicity and anti-inflammatory assays, researchers can generate the quantitative data required for a robust statistical analysis. The broader context of the biological activities of quinoline derivatives suggests that this compound holds potential as a bioactive compound. Future studies are essential to elucidate its specific dose-response profile and compare its potency and efficacy against other established agents.
References
Safety Operating Guide
Navigating the Safe Disposal of 2,4-Dihydroxy-6-methoxyquinoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount for ensuring both laboratory safety and environmental protection. 2,4-Dihydroxy-6-methoxyquinoline, like many specialized chemical reagents, requires meticulous handling and adherence to established disposal protocols due to its potential hazards. This guide provides a comprehensive, step-by-step procedure for its proper disposal, in line with standard laboratory safety practices.
Hazard Assessment and Safety Precautions
Key Potential Hazards:
-
Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[1][3]
-
Irritation: Can cause skin and serious eye irritation.[1][2][3]
-
Environmental Hazards: Some quinoline compounds are known to be toxic to aquatic life with long-lasting effects.[2]
Due to these risks, this compound waste must never be disposed of down the drain or in regular municipal trash.[2] All waste must be collected, properly labeled, and disposed of through an approved hazardous waste management program.[2]
Hazard Data Summary
The following table summarizes the pertinent hazard information extrapolated from related quinoline compounds to guide safe handling and disposal procedures.
| Hazard Category | Classification & Statements | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4: Harmful if swallowed, in contact with skin, or if inhaled.[1][3][4] | Do not eat, drink, or smoke when using this product. Avoid breathing dust/fumes/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[3][4] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2][4] | Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.[1][4] |
| Serious Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1][2][4] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4] |
| Disposal | Approved Waste Disposal Plant | Dispose of contents/container to an approved waste disposal plant.[1][3] |
Step-by-Step Disposal Protocol
The following procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat.
-
Respiratory Protection: Use a fume hood to avoid inhalation of any dust or vapors.
Waste Segregation and Collection
-
Solid Waste: Collect unused this compound powder and any contaminated disposable labware (e.g., weighing paper, pipette tips, gloves) in a designated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible, and sealed hazardous waste container. Do not mix with other incompatible waste streams.[2]
Labeling and Storage
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] Also, include the approximate concentration and any other components in the waste mixture.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, while awaiting pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate and Ventilate: Alert others in the area and ensure the area is well-ventilated.[2]
-
Containment: For solid spills, carefully sweep up the material and place it into a labeled hazardous waste container.[1][3] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to soak up the spill.[1][3]
-
Cleanup: Collect all contaminated absorbent material and cleaning supplies (e.g., contaminated PPE) and place them in a sealed, labeled hazardous waste container.[2]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.[2]
Disposal Workflow for this compound
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2,4-Dihydroxy-6-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Safety Precautions
Quinoline and its derivatives are classified as hazardous substances.[2][3] Based on available data for related compounds, 2,4-Dihydroxy-6-methoxyquinoline should be handled as a hazardous chemical waste.[2]
Potential Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[2][3]
-
Harmful if Swallowed or in Contact with Skin: May be harmful or toxic if ingested or if it comes into contact with skin.[3]
-
Suspected Genetic Defects and Carcinogenicity: Some quinoline derivatives are suspected of causing genetic defects and may cause cancer.[3]
-
Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[3]
Due to these potential risks, this compound must not be disposed of down the drain or in regular municipal trash.[2] All waste must be collected, labeled, and disposed of through an approved hazardous waste management program.[2]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.
| Equipment | Specifications | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use. | To prevent skin contact.[4] |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing. | To protect against eye irritation and injury.[4] |
| Skin and Body Protection | A disposable, fluid-resistant laboratory coat with long sleeves and closed cuffs. | To prevent skin exposure.[4] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation. If ventilation is inadequate, a NIOSH-approved respirator is required. | To avoid inhalation of dust or vapors.[3][4] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe management of this compound.
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical spill kit and emergency eye wash station/shower are accessible.
-
Don all required PPE before handling the chemical.
-
-
Handling:
-
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated place away from heat.[3]
-
The storage area should be clearly labeled and access restricted.
-
Emergency Procedures
In the event of accidental exposure or a spill, follow these procedures immediately:
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing and wash it before reuse.[5] Seek medical attention if irritation persists. |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if the person feels unwell.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
| Spill | Evacuate the area and ensure adequate ventilation.[4] Wear appropriate PPE, including respiratory protection.[4] Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a sealed, labeled container for hazardous waste disposal.[4] |
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Labeling:
-
Disposal:
-
Dispose of the hazardous waste through an approved environmental health and safety program at your institution.
-
Experimental Workflow for Safe Handling
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
